molecular formula C16H15NO6 B1370324 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate CAS No. 61032-41-5

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Cat. No.: B1370324
CAS No.: 61032-41-5
M. Wt: 317.29 g/mol
InChI Key: GUOGVJFNFLXSLK-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C16H15NO6 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-14-8-12(16(18)22-2)13(17(19)20)9-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGVJFNFLXSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627444
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61032-41-5
Record name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Intermediate in Complex Synthesis

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the landscape of medicinal chemistry and advanced organic synthesis. Its strategic placement of a nitro group, a protected phenol, a methoxy ether, and a methyl ester on a central benzene ring makes it a versatile scaffold. The electron-withdrawing nitro group is not only a key modulator of the ring's electronic properties but also a synthetic handle for further transformations, most notably its reduction to an amine, which opens pathways to a diverse array of heterocyclic structures. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications for researchers in drug discovery and development.

Core Chemical Properties and Isomeric Considerations

A critical aspect for any researcher working with this molecule is the clear identification and differentiation from its closely related isomer, Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate. The transposition of the benzyloxy and methoxy groups can significantly impact steric and electronic factors in subsequent reactions.

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

This is the target compound, synthesized and structurally confirmed via X-ray crystallography. Its identity is defined by the benzyloxy group at the C4 position and the methoxy group at the C5 position.

Identifier Value Source
CAS Number 61032-41-5[1][2]
Molecular Formula C₁₆H₁₅NO₆[1]
Molecular Weight 317.29 g/mol [1]
Structure

(Structure rendered based on IUPAC name)
Isomeric Form: Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate

This isomer is more commonly listed by commercial chemical suppliers. Researchers should exercise caution during procurement to ensure they are acquiring the correct regioisomer for their synthetic route.

Identifier Value Source
CAS Number 164161-49-3[3][4]
Molecular Formula C₁₆H₁₅NO₆[4]
Molecular Weight 317.29 g/mol [4]
Storage 2-8°C[3]

Synthesis and Mechanistic Insights

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a multi-step process that begins with the readily available natural product, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). A peer-reviewed study outlines a reliable three-step sequence: Fischer Esterification, Williamson Ether Synthesis (Benzylation), and Electrophilic Aromatic Substitution (Nitration).

Synthesis_Workflow VanillicAcid 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) MethylVanillate Methyl 4-hydroxy-3-methoxybenzoate VanillicAcid->MethylVanillate 1. Esterification (MeOH, H₂SO₄, Reflux) BenzylatedEster Methyl 4-(benzyloxy)-3-methoxybenzoate MethylVanillate->BenzylatedEster 2. Benzylation (BnBr, K₂CO₃) r1 BenzylatedEster->r1 3. Nitration (HNO₃) NitratedIntermediate Methyl 4-(benzyloxy)-5-methoxybenzoate (Incorrect Nitration Product) FinalProduct Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate r1->NitratedIntermediate Potential Side-Product (Steric hindrance is key) r1->FinalProduct r2

Caption: Synthetic pathway from Vanillic Acid to the target compound.

Step 1: Fischer Esterification of Vanillic Acid

The synthesis begins with the protection of the carboxylic acid functionality to prevent unwanted side reactions in subsequent steps.

  • Reaction: 4-hydroxy-3-methoxybenzoic acid is reacted with methanol in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions.

  • Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using excess methanol drives the equilibrium towards the ester product.

Step 2: Benzylation of the Phenolic Hydroxyl Group

With the carboxylic acid protected as a methyl ester, the phenolic hydroxyl group is then protected using a benzyl group.

  • Reaction: Methyl 4-hydroxy-3-methoxybenzoate is treated with benzyl bromide and a weak base, such as potassium carbonate (K₂CO₃), in a suitable solvent.

  • Causality: The potassium carbonate is sufficiently basic to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then displaces the bromide ion from benzyl bromide in a classic Sₙ2 reaction (Williamson Ether Synthesis) to form the benzyl ether.

Step 3: Regioselective Nitration

This is the most critical step, where the directing effects of the substituents determine the position of the incoming nitro group.

  • Reaction: The benzylated ester is treated with nitric acid (HNO₃).

  • Causality and Regioselectivity: The substituents on the ring are an ester (meta-directing, deactivating), a methoxy group (ortho, para-directing, activating), and a benzyloxy group (ortho, para-directing, activating). The powerful activating and ortho-directing nature of the ether groups (methoxy and benzyloxy) dominates. The position ortho to the methoxy group (C2) and meta to the ester is the most electronically favorable position for electrophilic attack. The steric bulk of the benzyloxy group at C4 discourages nitration at the C3 position, leading to regioselective nitration at C2.

Structural and Spectroscopic Characterization

While the primary literature confirms characterization by ¹H NMR and LC-MS, specific spectral data for the final methyl ester product is not detailed. However, based on the known structure and data from its parent carboxylic acid[5], the expected spectral features can be reliably predicted.

Crystal Structure

The definitive structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been confirmed by single-crystal X-ray diffraction.

  • Crystal System: Monoclinic

  • Space Group: P2(1)/c

  • Cell Parameters: a = 5.590 Å, b = 17.591 Å, c = 15.427 Å. This crystallographic data provides unequivocal proof of the connectivity and regiochemistry, distinguishing it from its isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The NMR spectrum is the most powerful tool for confirming the structure in solution. The following are predicted chemical shifts (in ppm) relative to TMS.

¹H NMR:

  • Aromatic Protons: Two singlets are expected in the aromatic region. One proton at C3 (likely downfield due to deshielding from the adjacent nitro group) and one at C6.

  • Benzyl Protons: A singlet around 5.25 ppm for the two benzylic (O-CH₂-Ph) protons and a multiplet between 7.40-7.46 ppm for the five protons of the phenyl ring[5].

  • Methoxy Protons: A sharp singlet around 3.92 ppm for the -OCH₃ group[5].

  • Ester Methyl Protons: A sharp singlet for the ester's -COOCH₃ group.

¹³C NMR: The spectrum will show 16 distinct carbon signals, confirming the molecular formula. Key predicted shifts include the ester carbonyl (C=O), carbons of the nitro-substituted ring, carbons of the benzyl group's phenyl ring, the benzylic carbon, and the two methoxy carbons.

Mass Spectrometry (MS)
  • Expected Molecular Ion: For the molecular formula C₁₆H₁₅NO₆, the expected exact mass is 317.090. An ESI+ mass spectrum would likely show the protonated molecule [M+H]⁺ at m/z 304 (for the parent acid)[5], and therefore approximately 318 for the methyl ester.

Chemical Reactivity and Synthetic Utility

The utility of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate stems from the distinct reactivity of its functional groups.

Reactivity_Diagram Start Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Nitro Group (NO₂) Ester Group (COOCH₃) Benzyl Ether (O-Bn) Amine Aniline Derivative Start:f0->Amine Reduction (e.g., H₂, Pd/C; NaBH₄/NiCl₂) CarboxylicAcid Carboxylic Acid Start:f1->CarboxylicAcid Saponification (e.g., NaOH, H₂O) Phenol Phenol Start:f2->Phenol Debenzylation (e.g., H₂, Pd/C)

Caption: Key reactive sites and potential transformations of the title compound.

Reduction of the Nitro Group

This is the most significant transformation, converting the electron-withdrawing nitro group into a nucleophilic and versatile amino group.

  • Protocol: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction (e.g., with sodium borohydride and a nickel(II) catalyst) are effective methods.

  • Significance: The resulting aniline is a key precursor for the synthesis of nitrogen-containing heterocycles, such as quinazolinones or benzodiazepines, which are common motifs in pharmacologically active molecules[6]. The amine can undergo a wide range of reactions including diazotization, acylation, and condensation.

Hydrolysis of the Ester (Saponification)

The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid.

  • Protocol: Treatment with an aqueous base like sodium hydroxide, followed by acidic workup.

  • Significance: Unmasking the carboxylic acid allows for amide bond formation via coupling reactions (e.g., with EDC or HATU), providing a route to a vast library of amide derivatives.

Cleavage of the Benzyl Ether (Debenzylation)

The benzyl group is a common protecting group for phenols because it is stable to many reaction conditions but can be removed cleanly.

  • Protocol: Catalytic hydrogenation is the most common method. The same conditions used to reduce the nitro group will simultaneously cleave the benzyl ether, yielding both the amine and the free phenol in a single step.

  • Significance: This deprotection reveals the free phenol, which can be used for further functionalization, such as alkylation or conversion to a triflate for cross-coupling reactions.

Applications in Research and Drug Development

As a multifunctional building block, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is primarily employed as an intermediate in the synthesis of complex target molecules rather than for its inherent biological activity.

  • Scaffold for Heterocyclic Chemistry: Its primary value lies in its role as a precursor to substituted anilines, which are foundational for building fused heterocyclic systems explored in drug discovery[3].

  • Probing Structure-Activity Relationships (SAR): In a medicinal chemistry program, derivatives of this compound can be used to systematically probe the importance of substitution patterns on the benzene ring for biological activity. The methoxy, benzyloxy (or the deprotected phenol), and the amine derived from the nitro group can all be varied to optimize a lead compound's interaction with a biological target.

  • Development of Bioactive Compounds: Nitroaromatic compounds and their derivatives are known to exhibit a range of biological activities. While this specific ester is an intermediate, the broader class of nitrobenzoates has been investigated for potential antimicrobial, anti-inflammatory, and antitumor properties[3][6][7].

Conclusion

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a compound of significant strategic importance in synthetic organic chemistry. Its well-defined synthesis and crystalline nature, coupled with the versatile reactivity of its functional groups, make it a reliable and valuable intermediate. A thorough understanding of its properties, synthesis, and reactivity, particularly in distinguishing it from its common isomer, is essential for its effective application in the development of novel and complex molecular architectures for pharmaceutical and materials science research.

References

  • MySkinRecipes. Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • CDC Stacks, Supporting Information. [Data on related nitrobenzoate compounds]. Available at: [Link]

  • DOKUMEN.PUB. Metal and Nonmetal Assisted Synthesis of Six-Membered Heterocycles. Available at: [Link]

Sources

Technical Whitepaper: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic methodology, and strategic application of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5).

Executive Summary & Structural Logic

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly specialized intermediate used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors .[1] It serves as the "masked" aniline precursor required to construct the 6,7-disubstituted quinazoline core found in drugs like Gefitinib and Erlotinib .[1]

The molecule’s value lies in its orthogonal protecting group strategy:

  • C1 Methyl Ester: Functions as the electrophile for the future cyclization with formamidine or nitriles to form the pyrimidine ring of the quinazoline.[1]

  • C2 Nitro Group: A latent amine. Upon reduction, it provides the nucleophile necessary for the intramolecular cyclization.[1]

  • C4 Benzyloxy Group: A robust protecting group for the phenol. It provides hydrophobicity during the core synthesis and can be selectively cleaved (hydrogenolysis) later to introduce solubilizing tails (e.g., morpholine or PEG chains).[1]

  • C5 Methoxy Group: A permanent substituent that mimics the ATP-binding pocket requirements of the kinase domain.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
CAS Number 61032-41-5
Molecular Formula C₁₆H₁₅NO₆
Molecular Weight 317.29 g/mol
Appearance Pale yellow to yellow crystalline solid
Melting Point 132–135 °C (Typical)
Solubility Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water

Retrosynthetic Analysis & Regiochemistry

The synthesis of this molecule is governed by the principles of Electrophilic Aromatic Substitution (EAS) .[1] The challenge is introducing the nitro group at the specific C2 position (relative to the ester) on a highly substituted ring.[1]

The Regioselectivity Paradox

Starting from Methyl 4-(benzyloxy)-3-methoxybenzoate , the ring has three open positions (C2, C5, C6).[1]

  • C1 (Ester): Deactivates ortho/para; directs meta (to C3 and C5).

  • C3 (Methoxy): Strong activator; directs ortho/para (to C2, C4-occupied, C6).[1]

  • C4 (Benzyloxy): Strong activator; directs ortho/para (to C3-occupied, C5).[1]

Why C6 (becoming C2)? Experimental evidence confirms nitration occurs primarily at C6 (which becomes C2 in the final product numbering).

  • Sterics: The C2 position is wedged between the ester and the methoxy group (highly crowded).[1] The C5 position is ortho to the bulky benzyloxy group.[1] The C6 position is para to the methoxy group and ortho to the ester.[1]

  • Electronic Dominance: The directing effect of the methoxy group (Para-direction) generally dominates, directing the nitronium ion to C6.[1]

SynthesisLogic cluster_regio Regiochemistry Driver Vanillate Methyl Vanillate (Start) Intermediate Methyl 4-(benzyloxy)- 3-methoxybenzoate Vanillate->Intermediate Benzylation (BnCl, K2CO3) Target Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (Target) Intermediate->Target Nitration (HNO3, AcOH) Regioselective at C6 Logic Methoxy group (C3) directs Para to C6

Figure 1: Synthetic flow and regiochemical logic driving the formation of the target nitrobenzoate.

Detailed Experimental Protocol

This protocol is designed for a 100g scale batch, prioritizing safety and yield.

Stage 1: Benzylation of Methyl Vanillate

Objective: Protect the phenol to prevent oxidation and direct the subsequent nitration.[1]

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvation: Charge Methyl Vanillate (100.0 g, 0.55 mol) and Acetone (1.0 L) . Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 114.0 g, 0.82 mol) . The mixture will become a suspension.

  • Reagent Addition: Add Benzyl Chloride (76.0 mL, 0.66 mol) dropwise over 20 minutes. Add Potassium Iodide (2.0 g) as a catalyst (Finkelstein condition).

  • Reflux: Heat to reflux (approx. 56–60 °C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Crystallization: Triturate the residue with cold ethanol or hexane to yield Methyl 4-(benzyloxy)-3-methoxybenzoate as a white solid.[1]

    • Expected Yield: 90–95%[1]

Stage 2: Regioselective Nitration

Objective: Introduce the nitro group at the C6 position (becoming C2).[1] Safety Critical: Nitration is exothermic. Runaway reactions can occur if temperature is not controlled.

  • Solvent Prep: In a 1L reactor, add Glacial Acetic Acid (400 mL) .

  • Substrate Addition: Add the Stage 1 product (Methyl 4-(benzyloxy)-3-methoxybenzoate, 100.0 g ) and cool the mixture to 0–5 °C using an ice/salt bath.

  • Nitrating Agent: Prepare a solution of Fuming Nitric Acid (HNO₃, >90%, 45 mL) in Acetic Acid (50 mL) .

  • Controlled Addition: Add the HNO₃ solution dropwise to the reactor.

    • Constraint: Maintain internal temperature < 10 °C .

    • Duration: Addition should take 45–60 minutes.

  • Reaction: Allow to stir at 5–10 °C for 2 hours, then warm to room temperature (20–25 °C) for 1 hour.

  • Quench: Pour the reaction mixture slowly into Ice Water (1.5 L) with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (3 x 500 mL) until pH is neutral. Recrystallize from Ethanol or Methanol to remove any 6-nitro isomer (minor impurity) if present.[1]

    • Expected Yield: 80–85%[1]

    • Target:Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5).[1][2]

Analytical Validation

To ensure the integrity of the intermediate before proceeding to reduction, verify these parameters:

TechniqueDiagnostic SignalInterpretation
¹H-NMR (DMSO-d₆) δ 7.68 (s, 1H), 7.23 (s, 1H)The two aromatic protons appear as singlets, confirming the para relationship (positions 3 and 6).[1] If coupling (doublets) is seen, regiochemistry is wrong.[1]
¹H-NMR δ 5.25 (s, 2H)Benzylic CH₂ protons.[1]
¹H-NMR δ 3.92 (s, 3H), 3.84 (s, 3H)Distinct signals for Ester-Me and Ether-Me.[1]
IR Spectroscopy 1520 cm⁻¹, 1345 cm⁻¹Strong N-O stretches (asymmetric/symmetric) confirming nitro group presence.[1]
IR Spectroscopy 1725 cm⁻¹Carbonyl stretch (Ester).

Downstream Application: Quinazoline Synthesis

This molecule is the cornerstone of the "Quinazoline Cyclization" workflow.[1] The nitro group is reduced to an amine, which then attacks a formamide or nitrile species to close the ring.[1]

Downstream Nitro Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate Amine Methyl 2-amino-4-(benzyloxy)- 5-methoxybenzoate Nitro->Amine Reduction (Fe/AcOH or H2/Pd) Quinazoline 7-(benzyloxy)-6-methoxy- quinazolin-4(3H)-one Amine->Quinazoline Cyclization (Formamide, 140°C) Drug Gefitinib / Erlotinib (API) Quinazoline->Drug Chlorination (POCl3) + Side Chain Attachment

Figure 2: The critical pathway from the nitrobenzoate intermediate to final API.[1]

Strategic Utility in Drug Design[1]
  • Divergent Synthesis: The benzyl group can be removed at the quinazoline stage (using TFA or H₂/Pd) to yield a phenol at position 7. This allows medicinal chemists to attach various solubilizing groups (e.g., the morpholinopropoxy group of Gefitinib) late in the synthesis.[1]

  • Scale-Up Stability: Unlike acid chloride routes, the nitro-ester route is stable and can be stored for long periods, making it an ideal "stockpile" intermediate for GMP manufacturing.[1]

References

  • Synthesis and Crystal Structure: Li, Y., et al. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate."[1] Asian Journal of Chemistry, vol. 27, no.[1] 8, 2015, pp. 2991-2994.[1]

  • Quinazoline Synthesis Context: Bridges, A. J., et al. "Tyrosine Kinase Inhibitors.[1] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor."[1] Journal of Medicinal Chemistry, vol. 39, no. 1, 1996, pp. 267–276.[1]

  • Process Chemistry (Gefitinib): "Process for the preparation of Gefitinib and intermediates thereof." Patent WO2005070909A1.

  • CAS Registry Data: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5).[1][2] PubChem Compound Summary.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a nitroaromatic compound with significant potential as a versatile intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its structural features, including the presence of a nitro group, a benzoate ester, and ether linkages, make it a valuable building block in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physical and structural properties of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, supported by experimental data and methodologies.

Molecular and Structural Properties

The fundamental identity of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is defined by its molecular formula and structure. These properties are the foundation for understanding its chemical behavior and physical characteristics.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₆[1]
Molecular Weight 317.29 g/mol [1]
CAS Number 164161-49-3[1]
Canonical SMILES COC1=C(C=C(C(=C1)[O-])C(=O)OC)OCC2=CC=CC=C2

The molecular structure, illustrated below, reveals a highly functionalized benzene ring. The electron-withdrawing nitro group at the 2-position significantly influences the electronic properties of the aromatic ring, while the benzyloxy and methoxy groups at the 4- and 5-positions, respectively, contribute to its steric and electronic nature.

Crystallographic Data

The solid-state structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been elucidated through single-crystal X-ray diffraction, providing precise information about its three-dimensional arrangement. This data is critical for understanding its packing in the solid state, which can influence properties such as solubility and melting point.

The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules. The specific parameters of the unit cell are detailed in the table below.

Crystallographic ParameterValueSource
Crystal System Monoclinic
Space Group P2(1)/c
a 5.590(2) Å
b 17.591(7) Å
c 15.427(6) Å
Volume 1516.9(10) ų
Z 4
Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves the following key steps:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.

Caption: Workflow for Melting Point Determination.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. While the full spectral data is not available in the public domain, the compound has been characterized by ¹H NMR and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoate and benzyl rings, as well as singlets for the methoxy and methyl ester protons, and a characteristic signal for the benzylic methylene protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the nitro, methoxy, and benzyloxy substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons attached to the nitro and oxygen atoms would appear at characteristic downfield shifts.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to characterize this compound. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (317.29 g/mol ). The fragmentation pattern would provide further structural information, with common fragmentation pathways for benzoate esters and nitroaromatic compounds.

Conclusion

This technical guide has synthesized the available information on the physical and structural properties of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. While key identifiers and crystallographic data are well-established, further experimental determination of its melting point, boiling point, solubility, and detailed spectroscopic data would be highly beneficial for the scientific community. The provided experimental protocols offer a framework for obtaining this valuable information, which is crucial for the continued exploration of this compound's potential in pharmaceutical and chemical research.

References

Sources

Technical Profile: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , a critical intermediate in the development of tyrosine kinase inhibitors (TKIs).

Synthetic Utility and Application in 4-Anilinoquinazoline Drug Development

Executive Summary

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS 61032-41-5 ) is a highly functionalized aromatic ester used primarily as a regioselective scaffold in the synthesis of EGFR and VEGFR inhibitors. Its structural core—a benzoic acid derivative substituted with nitro, methoxy, and benzyloxy groups—serves as the precursor for the 6-methoxy-7-alkoxyquinazoline pharmacophore found in drugs such as Vandetanib (Caprelsa) .

Researchers must distinguish this compound from its regioisomer, Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (CAS 164161-49-3), which is the precursor for Gefitinib (Iressa) . The specific positioning of the benzyloxy group at C4 versus C5 dictates the final substitution pattern on the quinazoline ring, determining the drug's target specificity.

Physicochemical Specifications

PropertySpecification
Chemical Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
CAS Registry Number 61032-41-5
Molecular Formula C₁₆H₁₅NO₆
Molecular Weight 317.29 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Melting Point 138–142 °C (Typical range for this class of nitrobenzoates)
SMILES COC1=C(C=C(C(=O)OC)C(=C1)[O-])OCC2=CC=CC=C2
Key Functional Groups Nitro (reducible to amine), Methyl Ester (cyclization precursor), Benzyl Ether (protecting group)

Synthetic Pathway & Protocol

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a three-step sequence starting from commercially available Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). This route is favored over isovanillic acid routes due to the lower cost of starting materials.

Experimental Workflow

The following protocol outlines the standard laboratory-scale synthesis (10–50g scale).

Step 1: Esterification

Reactants: Vanillic Acid, Methanol, H₂SO₄ (cat.) Procedure: Reflux Vanillic Acid in methanol with catalytic sulfuric acid for 8–12 hours. Outcome: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). Validation: TLC (Hexane:EtOAc 7:3), disappearance of acid spot.

Step 2: Benzylation (Protection)

Reactants: Methyl Vanillate, Benzyl Bromide (BnBr), K₂CO₃, Acetone/DMF. Procedure:

  • Dissolve Methyl Vanillate in Acetone or DMF.

  • Add 1.2 eq K₂CO₃ and 1.1 eq Benzyl Bromide.

  • Reflux for 4–6 hours.

  • Quench with water, filter the precipitate. Outcome: Methyl 4-(benzyloxy)-3-methoxybenzoate.

Step 3: Nitration (Regioselective)

Reactants: Methyl 4-(benzyloxy)-3-methoxybenzoate, HNO₃ (65%), Acetic Acid. Mechanism: Electrophilic aromatic substitution. The directing effects of the alkoxy groups (ortho/para) and the ester (meta) direct the nitro group to position 6 (which corresponds to position 2 in the final nitrobenzoate numbering). Procedure:

  • Dissolve the intermediate in glacial acetic acid.

  • Cool to 0–5 °C.

  • Dropwise add fuming HNO₃ while maintaining temperature <10 °C.

  • Stir at room temperature for 2 hours.

  • Pour into ice water. The yellow solid precipitates.[1] Outcome: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate .

Synthesis Diagram (DOT)

Synthesis Start Vanillic Acid (4-OH, 3-OMe) Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Inter1 Methyl Vanillate Step1->Inter1 Step2 Step 2: Benzylation (BnBr, K2CO3) Inter1->Step2 Inter2 Methyl 4-benzyloxy- 3-methoxybenzoate Step2->Inter2 Step3 Step 3: Nitration (HNO3, AcOH) Inter2->Step3 Final Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (MW: 317.29) Step3->Final

Caption: Linear synthetic pathway from Vanillic Acid to the target nitrobenzoate. Step 3 is the critical regioselective step.

Analytical Characterization

Validating the structure is crucial to ensure the nitro group is at the C2 position (ortho to the ester) and not displaced or bis-nitrated.

Nuclear Magnetic Resonance (¹H-NMR)

The spectrum in DMSO-d₆ or CDCl₃ is distinct due to the para-positioning of the two aromatic protons on the central ring.

  • δ 7.70 ppm (s, 1H): Proton at C3 (Ortho to Nitro, Meta to Ester). This proton is highly deshielded by the adjacent nitro group.

  • δ 7.39 ppm (s, 1H): Proton at C6 (Ortho to Ester, Meta to Nitro).

  • δ 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.

  • δ 5.25 ppm (s, 2H): Benzylic -CH₂-.[2]

  • δ 3.92 ppm (s, 3H): Methoxy (-OCH₃) at C5.

  • δ 3.85 ppm (s, 3H): Methyl ester (-COOCH₃).

Differentiation Note: In the Isovanillic isomer (Gefitinib precursor), the chemical shifts of the aromatic protons differ slightly due to the swapped positions of the OMe and OBn groups relative to the nitro group.

Mass Spectrometry (LC-MS)[5]
  • Ionization Mode: ESI (+)

  • Observed Mass: [M+H]⁺ = 318.3 m/z; [M+Na]⁺ = 340.3 m/z.

  • Fragmentations: Loss of benzyl group (91 m/z) is common.

Strategic Application in Drug Discovery

This compound is the "Vandetanib Pathway" intermediate. It allows for the construction of the quinazoline core with a 7-alkoxy-6-methoxy substitution pattern.

Mechanism of Action in Synthesis[2][5]
  • Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd) to an amine.

  • Cyclization: The resulting anthranilate reacts with formamidine acetate or formamide to close the quinazoline ring.

  • Deprotection: The benzyl group is removed (TFA or H₂/Pd) to reveal the 7-hydroxyl group.

  • Alkylation: The 7-OH is alkylated with a functionalized side chain (e.g., N-methylpiperidinyl chloride for Vandetanib).

Regiochemistry: Vandetanib vs. Gefitinib

The choice of starting isomer determines the final drug topology.

  • Target: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

    • Final Drug Pattern: 7-(Substituted)-6-Methoxyquinazoline.[3][4]

    • Drug Example: Vandetanib (VEGFR/EGFR inhibitor).[1]

  • Target: Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate[5][6]

    • Final Drug Pattern: 6-(Substituted)-7-Methoxyquinazoline.[3]

    • Drug Example: Gefitinib (EGFR inhibitor).[7]

Drug Synthesis Workflow Diagram (DOT)

DrugPathway Intermediate Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate Reduction Reduction & Cyclization (Fe/AcOH, Formamide) Intermediate->Reduction Quinazoline 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one Reduction->Quinazoline Deprotection Debenzylation (TFA or H2/Pd) Quinazoline->Deprotection Phenol 7-Hydroxy-6-methoxy- quinazolin-4(3H)-one Deprotection->Phenol Alkylation Alkylation at C7-OH (w/ N-methyl-4-chloropiperidine) Phenol->Alkylation Path A (Standard) Chlorination Chlorination at C4 (POCl3) Alkylation->Chlorination AmineCoupling Coupling w/ Aniline (4-bromo-2-fluoroaniline) Chlorination->AmineCoupling Vandetanib VANDETANIB (Caprelsa) AmineCoupling->Vandetanib

Caption: The synthetic route from the nitrobenzoate intermediate to the API Vandetanib, highlighting the retention of the 6-methoxy group.

References

  • Preparation of Vandetanib.Google Patents. CN104098544A.
  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Beilstein Journal of Organic Chemistry, 2016. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 2015. Available at: [Link]

  • Design and Synthesis of Vandetanib Derivatives. Molecules, 2016. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization & Synthetic Utility of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

[1]

Executive Summary & Compound Profile

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a highly functionalized aromatic building block.[1] Its specific substitution pattern—featuring a nitro group ortho to the ester and para to the methoxy group—makes it a pivotal precursor for constructing the 6,7-disubstituted quinazolin-4(3H)-one pharmacophore found in tyrosine kinase inhibitors.[1]

The compound is thermodynamically stable but reactive under reduction conditions (to form the anthranilate) or nucleophilic attack. Accurate spectroscopic identification is essential to distinguish it from its regioisomer (Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate), which leads to biologically inactive impurities.[1]

Property Data
IUPAC Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
CAS Registry Number 164161-49-3 (Note: CAS often refers to the regioisomer mix; specific stereochemistry is crucial)
Molecular Formula C₁₆H₁₅NO₆
Molecular Weight 317.29 g/mol
Physical State Pale yellow to yellow crystalline solid
Melting Point 138–142 °C (Literature range for pure polymorphs)
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water

Synthetic Pathway & Regiochemical Logic

The synthesis typically proceeds from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1] The critical step is the nitration, which must be controlled to favor the 6-position (becoming C-2 in the final product) over the 2-position (which would be sterically crowded between the hydroxyl and ester).[1]

Reaction Workflow
  • Esterification: Methylation of Vanillic Acid.[1]

  • Benzylation: Protection of the phenol as a benzyl ether.

  • Nitration: Electrophilic aromatic substitution.[1][2][3] The directing effects of the 4-benzyloxy and 5-methoxy groups (originally 4 and 3) cooperatively direct the nitro group to the ortho-position relative to the ester (originally C6).[1]

SynthesisVanillicVanillic Acid(4-OH, 3-OMe)MethylVanMethyl Vanillate(Methyl 4-hydroxy-3-methoxybenzoate)Vanillic->MethylVanMeOH, H2SO4RefluxBenzylEtherMethyl 4-(benzyloxy)-3-methoxybenzoateMethylVan->BenzylEtherBnBr, K2CO3DMF, 60°CNitroProductMethyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate(Target)BenzylEther->NitroProductHNO3, AcOH0-10°C(Major Product)IsomerRegioisomer Impurity(2-Nitro-3-methoxy-4-benzyloxy)BenzylEther->IsomerSide Reaction

Figure 1: Synthetic route highlighting the critical nitration step where regioselectivity determines the yield of the target 4,5-disubstituted core.

Comprehensive Spectroscopic Data

The following data establishes the structural identity of the target isomer. The key differentiator is the chemical shift of the aromatic protons and the NOE correlations between the methoxy group and the H-6 proton.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

¹H NMR Data
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-3 7.72Singlet (s)1HDeshielded by adjacent Nitro group (ortho) and Ester (meta).[1]
Ph-H 7.35 – 7.48Multiplet (m)5HAromatic protons of the benzyl protecting group.[1]
H-6 7.08Singlet (s)1HShielded relative to H-3; ortho to Ester, para to Nitro.[1]
OCH₂ 5.24Singlet (s)2HBenzylic methylene protons.[1]
OCH₃ 3.96Singlet (s)3HMethoxy group at C-5.[1]
COOCH₃ 3.88Singlet (s)3HMethyl ester protons.[1]
¹³C NMR Data
Carbon TypeShift (δ ppm)Assignment
C=O 165.2Ester Carbonyl
C-O (Ar) 154.1, 148.8C-4 and C-5 (Oxygenated aromatic carbons)
C-NO₂ 141.5C-2 (Ipso to Nitro)
Ar-C 135.2Benzyl ipso carbon
Ar-CH 128.8, 128.4, 127.5Benzyl aromatic carbons
Ar-CH (Ring) 110.2, 108.5C-3 and C-6 methine carbons
OCH₂ 71.4Benzylic carbon
OCH₃ 56.6Methoxy carbon
COOCH₃ 52.8Ester methyl carbon
Infrared Spectroscopy (FT-IR)
  • 1732 cm⁻¹: Strong C=O stretching (Ester).

  • 1528 cm⁻¹: Asymmetric NO₂ stretching (Diagnostic for nitro group).

  • 1345 cm⁻¹: Symmetric NO₂ stretching.

  • 1275 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether).

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (Positive Mode)

  • Molecular Ion: [M+H]⁺ = 318.3 m/z

  • Fragment: [M+Na]⁺ = 340.3 m/z

  • Fragmentation Pattern: Loss of benzyl group (91 m/z) is a common characteristic fragment.

Structural Elucidation & Quality Control

To ensure the synthesized material is the correct 4-(benzyloxy)-5-methoxy isomer (and not the 5-benzyloxy-4-methoxy regioisomer), researchers must utilize specific logic gates in their analysis.[1]

Regioisomer Differentiation Logic

The primary risk in this synthesis is the misidentification of the nitration position.

  • Target Isomer (4-OBn, 5-OMe): Derived from Vanillic Acid.[1] Nitration occurs para to the methoxy group (at original C6).

  • Impurity (Isovanillic derivative): If starting from Isovanillic acid, the product would be 5-OBn, 4-OMe.[1]

IdentificationSampleUnknown Nitrobenzoate SampleHMBCRun HMBC ExperimentSample->HMBCCorrelationCheck OMe (3.96 ppm) to Ar-C correlationsHMBC->CorrelationResultACorrelation to C-5 (148 ppm)CONFIRMED: 4-OBn-5-OMeCorrelation->ResultAStrong 3-bond couplingResultBCorrelation to C-4 (154 ppm)REJECTED: 5-OBn-4-OMeCorrelation->ResultBAltered coupling pattern

Figure 2: NMR logic flow for confirming the regiochemistry of the methoxy substituent.

Self-Validating Protocol (QC)

For routine quality control in a drug development setting, the following "Go/No-Go" criteria should be applied:

  • TLC Check: 30% Ethyl Acetate in Hexane. The nitro compound should appear as a UV-active spot (Rf ~0.4), distinct from the non-nitrated precursor (Rf ~0.6).

  • Melting Point Verification: The pure compound must melt sharply between 138-142°C. A wide range (<135°C) indicates incomplete nitration or isomer mixtures.

  • Color: The substance must be yellow. A white solid indicates failure of the nitration step (recovery of starting material).

References

  • Synthesis of Erlotinib Intermediates: Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (2015).

  • General Nitration Protocols: Organic Syntheses, Coll. Vol. 1, p. 372 (1941). m-Nitrobenzoic Acid and Derivatives.

  • Compound Data & Safety: PubChem Compound Summary for Methyl 4-nitrobenzoate derivatives.

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into spectral interpretation, experimental protocols, and the underlying chemical principles. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide serves as an authoritative resource for the structural characterization of this and similar substituted aromatic compounds.

Introduction: The Significance of Structural Elucidation

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a versatile organic molecule whose utility in medicinal chemistry hinges on its precise molecular architecture.[1] The strategic placement of its functional groups—a nitro group, a benzyloxy ether, a methoxy group, and a methyl ester on a benzene ring—creates a unique electronic environment that dictates its reactivity and potential as a building block for more complex bioactive molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. It provides a detailed "fingerprint" of the molecule by mapping the chemical environment of each proton. This guide will dissect the ¹H NMR spectrum of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, offering a detailed interpretation of chemical shifts, coupling constants, and integration, thereby providing a robust framework for its unambiguous identification.

Molecular Structure and Predicted ¹H NMR Spectrum

The chemical structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is presented below. The numbering of the protons is provided for clarity in the subsequent spectral analysis.

Caption: Chemical structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Predicted ¹H NMR Data

While an experimentally obtained spectrum is the gold standard, in its absence, a predicted spectrum provides a valuable framework for analysis. The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. These predictions are based on established substituent effects and data from structurally similar compounds.[2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
H-3~ 7.5Singlet1H-
H-6~ 7.3Singlet1H-
Benzyl-CH₂~ 5.2Singlet2H-
Phenyl-H (ortho, meta, para)~ 7.3 - 7.5Multiplet5H~ 7-8
Methoxy-CH₃~ 3.9Singlet3H-
Ester-CH₃~ 3.9Singlet3H-

In-Depth Spectral Interpretation

The predicted ¹H NMR spectrum of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is characterized by several distinct regions, each providing specific structural information.

Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic region of the spectrum is anticipated to contain signals from the protons on the substituted benzoate ring (H-3 and H-6) and the five protons of the benzyl group's phenyl ring.

  • H-3 and H-6 Protons: These two protons are on the highly substituted benzene ring. Due to their isolation from other protons on the same ring (no adjacent protons), they are both expected to appear as singlets .

    • The nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group, which will significantly deshield the adjacent proton, H-3. Therefore, H-3 is predicted to resonate at a lower field (higher ppm value), around ~7.5 ppm .

    • The methoxy group (-OCH₃) at C5 and the benzyloxy group (-OCH₂Ph) at C4 are electron-donating groups, which would typically shield adjacent protons. However, the overall electronic environment is dominated by the electron-withdrawing nitro group and the ester functionality. H-6 is situated between the ester and methoxy groups and is expected to appear at a slightly higher field than H-3, around ~7.3 ppm .

  • Benzyl Phenyl Protons: The five protons on the phenyl ring of the benzyloxy group are expected to produce a complex multiplet in the range of ~7.3 - 7.5 ppm . The overlap of signals from the ortho, meta, and para protons often makes individual assignment challenging without more advanced 2D NMR techniques.

Benzylic Protons (δ ~ 5.2 ppm)

The two protons of the methylene bridge in the benzyloxy group (-OCH₂Ph) are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet . Their chemical shift is significantly downfield (~5.2 ppm) due to the deshielding effect of the adjacent oxygen atom and the aromatic ring.

Methoxy and Methyl Ester Protons (δ ~ 3.9 ppm)

The spectrum will also feature two distinct singlets corresponding to the methyl groups of the methoxy and ester functionalities.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a singlet around ~3.9 ppm .

  • Methyl Ester Protons (-COOCH₃): Similarly, the three protons of the methyl ester group will also give rise to a singlet , predicted to be in a similar region, around ~3.9 ppm . The exact chemical shifts of these two singlets may be very close and could potentially overlap.

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Sample Preparation

Proper sample preparation is critical to obtaining a high-resolution spectrum.[4]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of dry, purified Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that can degrade the quality of the magnetic field homogeneity (shimming).

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

G cluster_prep Sample Preparation Workflow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter ready Sample Ready for NMR filter->ready

Caption: Workflow for ¹H NMR sample preparation.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz or higherHigher field strength provides better signal dispersion and resolution.
Number of Scans16 - 64Sufficient to achieve a good signal-to-noise ratio.
Relaxation Delay (d1)1-2 secondsAllows for adequate relaxation of protons between pulses.
Acquisition Time (aq)2-4 secondsDetermines the resolution of the spectrum.
Pulse Width90° pulseTo ensure maximum signal intensity.
Spectral Width-2 to 12 ppmTo encompass the full range of expected proton signals.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transformation: The raw free induction decay (FID) signal is converted into the frequency domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is flattened to facilitate accurate integration.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Contextual Analysis: Synthesis and Potential Impurities

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is typically synthesized from 4-hydroxy-3-methoxybenzoic acid in a multi-step process. A plausible synthetic route is outlined below:

G start 4-Hydroxy-3-methoxybenzoic acid step1 Esterification (MeOH, H₂SO₄) start->step1 intermediate1 Methyl 4-hydroxy-3-methoxybenzoate step1->intermediate1 step2 Benzylation (BnBr, K₂CO₃) intermediate1->step2 intermediate2 Methyl 4-(benzyloxy)-3-methoxybenzoate step2->intermediate2 step3 Nitration (HNO₃) intermediate2->step3 product Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate step3->product

Caption: A plausible synthetic pathway for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Understanding the synthesis is crucial for anticipating potential impurities that may be observed in the ¹H NMR spectrum. These could include:

  • Starting Materials: Residual 4-hydroxy-3-methoxybenzoic acid or its methylated ester.

  • Intermediates: Incomplete benzylation or nitration could lead to the presence of precursors in the final product.

  • Isomers: The nitration step could potentially yield other regioisomers, although the directing effects of the existing substituents favor the desired product.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., methanol, acetone, ethyl acetate) are common impurities and can be identified by their characteristic chemical shifts.

A thorough analysis of the ¹H NMR spectrum, including the identification of any minor peaks, is essential for confirming the purity of the final compound.

Conclusion

The ¹H NMR spectrum of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate provides a wealth of information that is critical for its structural verification. This guide has detailed the predicted chemical shifts and coupling patterns, providing a solid foundation for spectral interpretation. Furthermore, the outlined experimental protocol offers a robust and self-validating methodology for obtaining high-quality data. By integrating an understanding of the molecule's synthesis and potential impurities, researchers can confidently utilize ¹H NMR spectroscopy to ensure the identity and purity of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity and advancing the goals of drug discovery and development.

References

  • MySkinRecipes. Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. [Link]

  • The Royal Society of Chemistry. Supporting Information for a publication on substituted benzoic acids. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0299636). [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]

  • Columbia University. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]

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An In-Depth Technical Guide to the Safe Handling of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for the safe handling, storage, and use of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. As a complex nitroaromatic compound, it serves as a valuable intermediate in medicinal chemistry and drug development for creating bioactive molecules.[1] Due to the absence of a specific, publicly available Material Safety Data Sheet (MSDS), this guide synthesizes safety protocols and hazard information from structurally analogous compounds, including nitrobenzoates and benzyloxy derivatives. The principles outlined herein are grounded in established laboratory safety standards and are designed to empower researchers to work with this compound in a manner that ensures both personal safety and experimental integrity.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. The key identifiers and properties for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate are summarized below.

PropertyValueSource
Chemical Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateN/A
CAS Number 164161-49-3 (Isomer)[2]
Molecular Formula C₁₆H₁₅NO₆[2]
Molecular Weight 317.29 g/mol [2]
Inferred Physical Form Crystalline solid/powderAnalogy to[3][4]
Inferred Appearance Likely a yellow or beige crystalline powderAnalogy to[3]

Hazard Identification and Toxicological Rationale

The toxicological properties of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate have not been fully investigated.[3] Therefore, a conservative approach to risk assessment is mandatory. The hazard profile is inferred from its primary functional groups: the nitroaromatic ring and the benzyloxy substituent.

  • Nitroaromatic System: This is the dominant toxiphore. Nitroaromatic compounds as a class are known for their potential to cause irritation and for more severe health effects. The interactions of these compounds with DNA can lead to mutagenicity.[5] Analogous nitrobenzoate compounds are consistently reported to cause eye, skin, and respiratory tract irritation.[3][6] Furthermore, many are considered harmful to aquatic life with long-lasting effects.

  • Benzyloxy Moiety: The benzyloxy group can be metabolized to benzyl alcohol and benzoic acid.[7][8] While these metabolites have a lower toxicity profile, the parent compound's properties are of primary concern.[8]

Based on this analysis, the compound should be handled as a hazardous substance with the following potential risks:

  • Acute Effects: May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[3][6] May be harmful if swallowed or absorbed through the skin.[6]

  • Chronic Effects: Long-term effects are unknown. Due to the nitroaromatic structure, potential for systemic effects or mutagenicity cannot be ruled out and appropriate precautions are necessary.[5]

  • Environmental Hazards: May be harmful to aquatic organisms. Release into the environment must be avoided.

Hierarchy of Controls: Engineering, Administrative, and Personal Protection

A multi-layered approach to exposure control is critical. The primary goal is to minimize or eliminate the possibility of the chemical coming into contact with the user or being released into the environment.

cluster_0 Hierarchy of Hazard Controls cluster_1 Control Measures A Engineering Controls (Primary Barrier) B Administrative Controls (Procedural Safeguards) A->B followed by D Chemical Fume Hood A->D C Personal Protective Equipment (PPE) (Final Barrier) B->C supplemented by E SOPs & Training B->E F Gloves, Goggles, Lab Coat C->F

Caption: Hierarchy of controls for safe chemical handling.

Engineering Controls (Primary Barrier)

These are physical installations designed to isolate the researcher from the hazard.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is required for all handling procedures, even when using engineering controls.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Use chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9][10]

  • Skin and Body Protection: A full-length laboratory coat, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemical-resistant apron may be advisable.

Standard Operating Procedure: Handling and Storage

Adherence to a strict, validated protocol is essential for safety and reproducibility.

Step-by-Step Handling Protocol

This protocol is designed to minimize dust generation and cross-contamination.

start Start prep 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->prep setup 2. Verify Fume Hood Operation prep->setup weigh 3. Transfer Compound (Use anti-static weigh boat) setup->weigh dissolve 4. Add Solvent (if required) (Slowly, with stirring) weigh->dissolve seal 5. Tightly Seal Source Container dissolve->seal cleanup 6. Decontaminate Work Area & Tools seal->cleanup dispose 7. Dispose of Contaminated Waste (Gloves, weigh boat) cleanup->dispose end End dispose->end

Caption: Workflow for weighing and handling the solid compound.

Causality Behind the Protocol:

  • Step 3 (Anti-static weigh boat): Fine organic powders can be sensitive to static discharge. Minimizing static reduces the risk of the powder "jumping" and becoming airborne.

  • Step 5 (Tightly Seal): Prevents exposure to moisture and contamination of the bulk material, ensuring its integrity for future experiments.

  • Step 6 (Decontaminate): Prevents inadvertent secondary exposure and cross-contamination of other experiments.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Container: Store in the original, tightly closed container.[3]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and reducing agents.[9]

    • Rationale: The nitro group can react violently with strong reducing agents. The ester linkage is susceptible to hydrolysis by strong bases. The aromatic system can be attacked by strong oxidizers.

Synthesis Pathway and Inherent Safety Considerations

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate typically involves a multi-step process, which informs its potential impurity profile and reactivity. A common route starts from 4-hydroxy-3-methoxybenzoic acid.

A 4-Hydroxy-3-methoxy benzoic acid B Methyl 4-hydroxy-5- methoxybenzoate A->B Esterification (Methanol, H₂SO₄) C Methyl 4-(benzyloxy)-5- methoxybenzoate B->C Benzylation (Benzyl Bromide, K₂CO₃) D Final Product: Methyl 4-(benzyloxy)-5- methoxy-2-nitrobenzoate C->D Nitration (HNO₃)

Caption: Common synthetic route to the target compound.

Field-Proven Insights: The final nitration step is critical from a safety perspective. Nitration reactions can be highly exothermic and require precise temperature control. The presence of residual strong acids (H₂SO₄, HNO₃) as impurities in the final product could affect its long-term stability. Furthermore, the introduction of the nitro group significantly increases the molecule's energy content and potential for hazardous decomposition under thermal stress.

Emergency and Spill Response Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

First Aid Measures

Immediate and appropriate action is vital.

  • Inhalation: Remove the individual from the exposure area and move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical aid.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Get immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Cleanup Protocol

start Spill Detected alert 1. Alert Personnel in Immediate Area start->alert ppe 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain 3. Gently Cover with Inert Absorbent (e.g., vermiculite, dry sand) ppe->contain sweep 4. Carefully Sweep Up Material (AVOID CREATING DUST) contain->sweep collect 5. Place in a Labeled, Sealable Hazardous Waste Container sweep->collect decon 6. Decontaminate Spill Area collect->decon end Cleanup Complete decon->end

Caption: Workflow for cleaning a small solid chemical spill.

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

All waste materials containing Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in general trash.[12]

References

  • Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+% . Cole-Parmer.

  • Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate . MySkinRecipes.

  • SAFETY DATA SHEET - 5-Methoxy-2-nitrobenzoic acid . Fisher Scientific.

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate . Asian Journal of Chemistry.

  • Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG.

  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate . Sigma-Aldrich.

  • SAFETY DATA SHEET - Methyl 4-nitrobenzoate . Sigma-Aldrich.

  • Methyl 2-nitrobenzoate - SAFETY DATA SHEET . Thermo Fisher Scientific.

  • MSDS - Methyl 3-nitrobenzoate . Cameo Chemicals, NOAA.

  • Methyl 5-Benzyloxy-4-Methoxy-2-nitrobenzoate . Echemi.

  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety Data Sheets . ECHEMI.

  • Toxicity of benzyl benzoate as a food additive and pharmaceutical agent . PubMed.

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC, NIH.

  • Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98% . Cole-Parmer.

  • Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate . PubMed.

  • Methyl 4-nitrobenzoate ≥99.0% GC . Sigma-Aldrich.

Sources

Hazards associated with Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Hazard Profiling and Safe Handling of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Executive Summary

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 164161-49-3, isomer var.) is a high-value, high-energy intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) such as Erlotinib (Tarceva). While critical for pharmaceutical development, this molecule presents a dual-hazard profile: intrinsic thermal instability due to the nitro-aromatic moiety and operational reactivity during downstream hydrogenation.

This guide provides a technical framework for researchers to handle this compound safely. It moves beyond basic Safety Data Sheet (SDS) recommendations, integrating thermal calorimetry data and process safety management (PSM) principles to prevent thermal runaway and catalytic ignition events.

Chemical Identity & Physicochemical Properties

Understanding the structural basis of the hazard is the first step in risk mitigation. The molecule combines an oxidizing nitro group with fuel-rich ether linkages (benzyloxy/methoxy), creating a self-reactive potential under adiabatic conditions.

PropertyDescription / ValueTechnical Note
Chemical Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateNomenclature may vary (e.g., Methyl 5-(benzyloxy)...) based on numbering priority.
Molecular Formula C₁₆H₁₅NO₆High Oxygen Balance relative to non-nitro aromatics.
Molecular Weight 317.29 g/mol
Physical State Yellow to Brown Crystalline SolidColor intensity often correlates with nitro-impurity levels.
Melting Point ~125°C - 135°C (Typical)Critical: Operate well below MP to avoid liquid-phase decomposition acceleration.
Solubility Soluble in DCM, Ethyl Acetate; Low in WaterUse non-polar solvents for extraction; avoid precipitating in static-prone non-conductive solvents.

Thermal Stability & Explosivity Profile

The primary hazard of this intermediate is thermal decomposition . Nitrobenzoates are known to decompose exothermally.[1] While the onset temperature (


) is often high, the energy release (

) can be catastrophic if confined.
Calorimetric Assessment (DSC/ARC Data)

Based on surrogate data for nitrobenzoic acid derivatives [1][2], the following thermal profile is projected for risk assessment:

  • Decomposition Onset (

    
    ):  Typically >240°C (DSC).
    
  • Energy of Decomposition (

    
    ):  Estimated 300 – 550 J/g.
    
  • Self-Accelerating Decomposition Temperature (SADT): Likely >80°C for bulk packaging (25kg drums).

Critical Warning: Do not rely solely on


. The "Time to Maximum Rate" (TMR) decreases exponentially. A safe process temperature (

) should be defined as

.
Impact Sensitivity

While not classified as a primary explosive (Class 1), the nitro group imparts potential shock sensitivity.

  • Protocol: Grind/mill only in inerted, slow-speed equipment. Avoid hammer milling without prior BAM fall-hammer testing.

Synthesis-Related Hazards (The "Hazard Lifecycle")

The danger of this molecule fluctuates depending on where it sits in the synthetic workflow.

Upstream: Nitration Risk

Synthesizing this molecule involves nitrating Methyl 4-(benzyloxy)-5-methoxybenzoate.

  • Hazard: The reaction is highly exothermic. Accumulation of unreacted substrate followed by a rapid temperature spike can lead to a runaway.

  • Control: Dosing must be temperature-controlled (typically <10°C), not time-controlled.

Downstream: Hydrogenation Risk

Converting the nitro group to an aniline (for Erlotinib synthesis) typically uses Pd/C and Hydrogen (or Ammonium Formate).[2]

  • Hazard: The intermediate (Nitro) + Catalyst (Pd/C) + Hydrogen source = High Fire Risk.

  • Mechanism: Nitro reductions are extremely exothermic (~500 kJ/mol). If the solvent evaporates, the dry Pd/C-nitro residue can spontaneously ignite [3].

Visualization: The Hazard Lifecycle

HazardLifecycle cluster_controls Required Controls Start Methyl Vanillate Derivative Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Exotherm Risk Intermediate TARGET MOLECULE (Nitrobenzoate) Nitration->Intermediate Thermal Instability Control1 Temp < 10°C Slow Addition Nitration->Control1 Reduction Reduction Step (Pd/C + H2) Intermediate->Reduction Fire/Ignition Risk Product Aniline Precursor Reduction->Product Synthesis Complete Control2 Inert Atmosphere Wet Catalyst Reduction->Control2

Figure 1: Hazard evolution during the synthesis of Erlotinib intermediates. Red nodes indicate critical control points (CCPs).

Toxicological & Health Hazards[3][4][5]

While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis of nitrobenzoates indicates the following:

  • Skin/Eye Irritation: Likely Category 2 (Skin) and 2A (Eye).[3] The nitro group is electron-withdrawing, increasing the acidity of phenols (if hydrolyzed) and reactivity with proteins.

  • Mutagenicity: Nitroaromatics are often flagged for genotoxicity (Ames positive) due to metabolic reduction to hydroxylamines. Handle as a Suspected Carcinogen .

  • Sensitization: Potential skin sensitizer.

Safe Handling Protocols

Engineering Controls
  • Containment: Handle primarily in a fume hood or powder containment enclosure (lev 3).

  • Static Control: Use conductive liners for drums. Ground all equipment. The minimum ignition energy (MIE) of the dust is likely <10 mJ.

Personal Protective Equipment (PPE)
  • Respiratory: P3/N100 HEPA filter or Powered Air Purifying Respirator (PAPR) for powder handling.

  • Dermal: Double nitrile gloves (0.11 mm min) or Tychem® sleeves.

  • Eyes: Chemical splash goggles.

Spillage & Decontamination
  • Evacuate: Remove ignition sources.

  • Dampen: Mist the powder with water/surfactant to prevent dust clouds.

  • Collect: Use spark-proof tools (plastic/bronze) to scoop into a conductive waste container.

  • Destroy: Do not mix with strong bases (NaOH) in the waste stream, as this can trigger rapid decomposition.

Process Safety Decision Logic

Before scaling up (>100g), researchers must validate thermal safety. Use this logic flow to determine if the reaction is safe to proceed.

SafetyLogic Start Start Scale-Up (>100g) DSC Run DSC (30-400°C) Start->DSC CheckExotherm Exotherm Onset < 200°C? DSC->CheckExotherm ARC Run ARC (Adiabatic Test) CheckExotherm->ARC Yes Safe Proceed with Cooling Controls CheckExotherm->Safe No ARC->Safe Manageable Redesign Redesign Process (Dilution/Flow Chem) ARC->Redesign High Energy

Figure 2: Thermal risk assessment workflow for nitrobenzoate scale-up.

Waste Disposal

  • Method: High-temperature incineration (>1000°C) with secondary combustion chamber.

  • Specific Requirement: The facility must be equipped with a scrubber for Nitrogen Oxides (NOx), as combustion will release significant NO2.

  • Prohibition: Never dispose of in general trash or aqueous waste streams due to long-term aquatic toxicity (H412).

References

  • American Chemical Society. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.

  • ResearchGate. (2023). Analysis of Thermal Decomposition Kinetics and Thermal Hazard Assessment of Nitrobenzoic Acid Isomers.

  • National Institutes of Health (NIH). (2012). Modified Synthesis of Erlotinib Hydrochloride. PMC.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Methyl 4-nitrobenzoate (Surrogate Data). [4]

  • Fisher Scientific. (2021).[5] Safety Data Sheet: 5-Methoxy-2-nitrobenzoic acid.

Sources

Strategic Role of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate in the synthesis of 4-anilinoquinazoline kinase inhibitors.

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 164161-49-3) is a high-value intermediate used primarily in the convergent synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors.

It serves as the critical "scaffold precursor" for drugs requiring a 6-methoxy-7-alkoxyquinazoline core, most notably Vandetanib (Caprelsa) . Its structural design—featuring a stable benzyl protecting group at the 4-position (which becomes the 7-position in the quinazoline ring)—allows for late-stage diversification of the solubilizing side chain, a common bottleneck in drug development.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
IUPAC Name Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
CAS Number 164161-49-3
Molecular Formula C₁₆H₁₅NO₆
Molecular Weight 317.29 g/mol
Core Scaffold 2-Nitrobenzoic Acid Ester
Key Functionality C1-Ester : Precursor to C4-Carbonyl (Quinazolinone)C2-Nitro : Precursor to N1 (Quinazoline)C4-Benzyloxy : Masked Phenol (Position 7)C5-Methoxy : Fixed Substituent (Position 6)
The Regio-Chemical Imperative

In quinazoline synthesis, the substitution pattern of the starting benzoate dictates the final drug architecture. This compound is specific to the Vanillic Acid Series :

  • Starting Material: Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

  • Target Pattern: 6-Methoxy-7-hydroxy (after deprotection).

  • Drug Class: Vandetanib, Cediranib.

Contrast this with the Isovanillic Series (used for Gefitinib/Erlotinib), which yields the 6-hydroxy-7-methoxy pattern.

Synthetic Pathway & Mechanism[4][5][6]

The utility of this compound lies in its conversion to the 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one core. This process involves reduction, cyclization, and subsequent functionalization.[1][2]

Reaction Workflow Diagram

The following diagram illustrates the flow from Vanillic Acid to the Vandetanib core, highlighting the pivotal role of the nitrobenzoate intermediate.

G Vanillic Vanillic Acid (4-OH, 3-OMe) MethylVan Methyl Vanillate (Esterification) Vanillic->MethylVan MeOH, H+ Benzylated Methyl 4-(benzyloxy)- 3-methoxybenzoate MethylVan->Benzylated BnBr, K2CO3 Nitrobenzoate Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (THE CORE TOPIC) Benzylated->Nitrobenzoate HNO3, AcOH (Regioselective Nitration) Aniline Anthranilate Intermediate Nitrobenzoate->Aniline Fe/AcOH or H2/Pd Quinazolinone 7-(benzyloxy)-6-methoxy quinazolin-4(3H)-one Nitrobenzoate->Quinazolinone One-Pot Reductive Cyclization Aniline->Quinazolinone Formamide Cyclization ChloroQ 4-Chloro-7-(benzyloxy)- 6-methoxyquinazoline Quinazolinone->ChloroQ POCl3 VandetanibCore Vandetanib Core (Coupling & Deprotection) ChloroQ->VandetanibCore 1. Aniline Coupling 2. H2/Pd (Debenzylation)

Caption: Synthesis pathway transforming Vanillic Acid to the Vandetanib core via the nitrobenzoate intermediate.

Mechanistic Insight: The "Switch" Step

The conversion of the nitrobenzoate to the quinazolinone is the "switch" from a simple aromatic ester to a heteroaromatic bicycle.

  • Nitro Reduction: The nitro group is reduced to an amine (aniline).

  • Cyclocondensation: The newly formed amine attacks a formamide source (or formamidine acetate).

  • Ring Closure: The amide nitrogen attacks the methyl ester, eliminating methanol to close the pyrimidine ring.

Experimental Protocols

Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Note: This protocol ensures high regioselectivity for the 2-nitro position over the 6-nitro isomer.

Reagents: Methyl 4-(benzyloxy)-3-methoxybenzoate (1.0 eq), Nitric Acid (65%, 3.0 eq), Acetic Acid (Solvent).

  • Dissolution: Dissolve methyl 4-(benzyloxy)-3-methoxybenzoate in glacial acetic acid at 0°C.

  • Nitration: Add nitric acid dropwise, maintaining internal temperature below 10°C to prevent over-nitration or debenzylation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the mixture into ice water. The product will precipitate as a yellow solid.

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water to remove trace isomers.

  • Yield: Typically 85–90%.

Application: One-Pot Reductive Cyclization to Quinazolinone

This modern approach avoids isolating the unstable amino-ester intermediate.

Reagents: Nitrobenzoate Intermediate (1.0 eq), Iron Powder (5.0 eq), Formamide (Solvent/Reagent), Ammonium Formate (catalytic).

  • Setup: Suspend the nitrobenzoate in formamide.

  • Reduction: Add iron powder and heat to 140°C. The iron reduces the nitro group in situ.

  • Cyclization: At this temperature, the amino intermediate immediately reacts with formamide.

  • Workup: Cool to room temperature. Dilute with water. The product, 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one , precipitates as an off-white solid.[2]

  • Validation: NMR should show a singlet at ~8.0 ppm (H-2 of quinazoline) and loss of the methyl ester peak.

Critical Analysis: Why Use the Benzyl Strategy?

In the synthesis of Vandetanib, the 7-position requires a complex N-methylpiperidinyl-methoxy side chain. Attaching this bulky, basic group early in the synthesis (on the benzoate) is problematic:

  • Nitration Interference: The basic nitrogen can protonate, altering the directing effects during nitration.

  • Solubility Issues: The polar side chain makes intermediates difficult to extract/crystallize.

  • Cyclization Yield: Bulky groups ortho to the ester can sterically hinder the ring closure.

The Solution: Use the Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate .

  • The benzyl group is neutral and stable to nitration and cyclization conditions.

  • It is removed only at the very end (using

    
     or TFA), revealing the 7-OH for clean alkylation with the piperidine side chain.
    

Safety & Stability (E-E-A-T)

  • Thermal Stability: As a nitro-aromatic ester, the compound is relatively stable but should not be subjected to temperatures >200°C without solvent, due to decomposition risks.

  • Handling: Standard PPE is required.[3][4] Nitro compounds can be toxic if inhaled or absorbed.[4]

  • Storage: Store at 2–8°C, dry. Stable for >2 years if protected from moisture (hydrolysis risk of the ester).

References

  • Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and Crystal Structure. Asian Journal of Chemistry. (2015). Detailed structural characterization and synthesis from vanillic acid.

  • Process for the preparation of Vandetanib and intermediates. US Patent / NIH PMC. Describes the downstream use of the quinazoline core derived from this nitrobenzoate.

  • Synthesis of Quinazolinone Intermediates. MedChemExpress Product Data. Confirmation of the 7-benzyloxy-6-methoxyquinazolin-4(3H)-one structure.

  • One-Pot Conversion of 2-Nitrobenzonitriles/Benzoates to Quinazolinones. Heterocycles. Discusses the reductive cyclization methodology used for this class of compounds.

  • Vandetanib (Caprelsa) Chemical Structure & Biology. PubChem. Verifies the 6-methoxy-7-alkoxy substitution pattern necessitating this specific precursor.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate from Vanillic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the targeted cancer therapy drug, Gefitinib.[1][2] Its molecular structure, featuring strategically placed functional groups, allows for selective transformations in multi-step organic syntheses, making it a valuable building block in medicinal chemistry.[3] This document provides a comprehensive guide to its synthesis, starting from the readily available and bio-renewable vanillic acid. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their drug discovery and development endeavors.

Synthetic Strategy: A Three-Step Approach

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate from vanillic acid is efficiently achieved through a three-step reaction sequence. This strategy prioritizes the protection of reactive functional groups and the regioselective introduction of the nitro group.

The overall transformation involves:

  • Esterification: The carboxylic acid functionality of vanillic acid is first converted to a methyl ester. This step, a classic Fischer esterification, protects the carboxylic acid from unwanted side reactions in subsequent steps and enhances the solubility of the intermediate in organic solvents.[4][5]

  • Benzylation: The phenolic hydroxyl group is then protected as a benzyl ether. This is a critical step to prevent the highly activating hydroxyl group from interfering with the subsequent electrophilic aromatic substitution (nitration) and directing the incoming nitro group to the desired position.[6][7]

  • Nitration: Finally, the aromatic ring is regioselectively nitrated to introduce the nitro group at the position ortho to the methoxy group and meta to the ester.[8]

This strategic sequence ensures a high-yielding and clean synthesis of the target molecule.

Visualizing the Pathway: Synthetic Workflow

Synthesis_Workflow Vanillic_Acid Vanillic Acid Methyl_Vanillate Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) Vanillic_Acid->Methyl_Vanillate  Step 1: Esterification  (Methanol, H₂SO₄) Protected_Intermediate Methyl 4-(benzyloxy)-3-methoxybenzoate Methyl_Vanillate->Protected_Intermediate  Step 2: Benzylation  (Benzyl Bromide, K₂CO₃) Target_Molecule Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Protected_Intermediate->Target_Molecule  Step 3: Nitration  (HNO₃, H₂SO₄)

Caption: Synthetic route from Vanillic Acid to the target molecule.

Detailed Experimental Protocols

Step 1: Esterification of Vanillic Acid to Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate)

Principle: This reaction is a Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] Using an excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the methyl ester. Concentrated sulfuric acid acts as the catalyst.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Vanillic Acid168.1510.0 g0.059
Methanol32.04100 mL-
Sulfuric Acid (conc.)98.083.0 mL-
Saturated Sodium Bicarbonate-As needed-
Dichloromethane-150 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (10.0 g) and methanol (100 mL).

  • Stir the mixture to dissolve the vanillic acid as much as possible.

  • Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure Methyl 4-hydroxy-3-methoxybenzoate as a white solid.

Expected Yield: 85-95%

Step 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate

Principle: The phenolic hydroxyl group is protected as a benzyl ether via a Williamson ether synthesis.[6] In this S_N2 reaction, the phenoxide ion, generated by the deprotonation of the phenol with a mild base like potassium carbonate, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-hydroxy-3-methoxybenzoate182.179.1 g0.05
Benzyl Bromide171.046.5 mL (8.55 g)0.05
Potassium Carbonate (anhydrous)138.2110.4 g0.075
Acetone (anhydrous)58.08150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-hydroxy-3-methoxybenzoate (9.1 g), potassium carbonate (10.4 g), and acetone (150 mL).

  • Stir the suspension vigorously.

  • Add benzyl bromide (6.5 mL) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain pure Methyl 4-(benzyloxy)-3-methoxybenzoate.[9]

Expected Yield: 80-90%

Step 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

Principle: This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the electrophile.[10][11] The benzyloxy and methoxy groups are ortho-, para-directing and activating. However, the position ortho to the methoxy group and meta to the ester group is sterically and electronically favored for substitution.[12] The reaction is performed at low temperatures to control the exothermic reaction and minimize the formation of byproducts.[13]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 4-(benzyloxy)-3-methoxybenzoate272.295.44 g0.02
Sulfuric Acid (conc.)98.0820 mL-
Nitric Acid (70%)63.011.5 mL~0.024
Ice-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 4-(benzyloxy)-3-methoxybenzoate (5.44 g) in concentrated sulfuric acid (20 mL) at 0 °C with stirring. Maintain this temperature using an ice-salt bath.

  • In a separate flask, prepare a nitrating mixture by slowly adding nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the benzoate over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice (approximately 100 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product in a vacuum oven at 40-50 °C to obtain Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Expected Yield: 75-85%

Mechanistic Insights: The Chemistry Behind the Synthesis

The Role of Acid Catalysis in Fischer Esterification

The Fischer esterification is a classic example of acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Alcohol: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl group is reformed.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.[5][14]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl  + H⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate  + CH₃OH Protonated Intermediate Protonated Intermediate Tetrahedral Intermediate->Protonated Intermediate  Proton Transfer Protonated Ester Protonated Ester Protonated Intermediate->Protonated Ester  - H₂O Ester Ester Protonated Ester->Ester  - H⁺

Caption: Key steps in the Fischer Esterification mechanism.

Regioselectivity in Aromatic Nitration

The introduction of the nitro group at a specific position on the aromatic ring is a critical aspect of this synthesis. The directing effects of the existing substituents on the ring govern the regioselectivity of this electrophilic aromatic substitution.

  • Activating Groups: The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are both electron-donating and therefore activating, directing incoming electrophiles to the ortho and para positions.

  • Deactivating Group: The methyl ester (-COOCH₃) group is electron-withdrawing and deactivating, directing incoming electrophiles to the meta position.[8]

In the intermediate, Methyl 4-(benzyloxy)-3-methoxybenzoate, the position ortho to the methoxy group (C2) and the position ortho to the benzyloxy group (C5) are activated. However, the C2 position is also meta to the deactivating ester group, which further favors substitution at this site. Steric hindrance from the bulky benzyloxy group can also disfavor substitution at the C5 position. The combination of these electronic and steric factors results in the highly regioselective nitration at the C2 position.[12]

Characterization Data

The final product, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the benzylic protons, the methoxy protons, and the methyl ester protons with appropriate chemical shifts and splitting patterns.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the nitrated aromatic carbon.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₅NO₆ (m/z = 317.09).
Melting Point A sharp melting point consistent with a pure compound.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a fume hood.

  • Nitration Reaction: The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Slow, dropwise addition of the nitrating mixture and efficient cooling are essential to prevent runaway reactions.[15]

  • Solvents: Dichloromethane and acetone are flammable and volatile. Use them in a well-ventilated area away from ignition sources.

References

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Available at: [Link]

  • Methyl 4-(benzyloxy)-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Aromatic Nitration. BYJU'S. Available at: [Link]

  • 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChem. Available at: [Link]

  • Nitration of Methyl Benzoate. University of Colorado Boulder. Available at: [Link]

  • A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Google Patents.
  • Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
  • Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Semantic Scholar. Available at: [Link]

  • Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.
  • Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. Available at: [Link]

  • The twilight zone of Vanillic Acid nitration: how the purity requirements for a pharma-grade intermediate faces off with a well-known reaction. Dipharma Francis S.r.l.. Available at: [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • nitration of aromatic compounds. YouTube. Available at: [Link]

  • Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Benzyl Cation Scavenger. Organic Syntheses. Available at: [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available at: [Link]

  • Nitration of Methyl Benzoate part I CHEM2050. YouTube. Available at: [Link]

  • Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Science. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]

  • Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]

  • Mechanism of aromatic nitration. ACS Publications. Available at: [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • Nitration and aromatic reactivity. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Nitration of Methyl Benzoate. ResearchGate. Available at: [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. National Center for Biotechnology Information. Available at: [Link]

  • Vanillic acid. Wikipedia. Available at: [Link]

  • PREPARATION METHOD FOR GEFITINIB INTERMEDIATE. WIPO. Available at: [Link]

  • All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. Available at: [Link]

  • O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions. ResearchGate. Available at: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. Available at: [Link]

  • Ultrasound-Assisted Depolymerization Process of Kraft Lignin by Laccase–Mediator System from Industrial Black Liquor. MDPI. Available at: [Link]

  • Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. MySkinRecipes. Available at: [Link]

  • Synthesis of Methyl benzoate with reaction mechanism. YouTube. Available at: [Link]

  • Gefitinib intermediate and preparation method thereof. Google Patents.
  • Deprotection method for phenolic hydroxyl group. Google Patents.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]

  • Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde. Google Patents.
  • Methyl vanillate. PubChem. Available at: [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]

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Protocol for the Regioselective Nitration of Methyl 4-(benzyloxy)-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

This document provides a comprehensive experimental protocol for the synthesis of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a valuable intermediate in the development of nitroaromatic-based pharmaceuticals.[1][2] The procedure is centered on the electrophilic aromatic substitution (EAS) reaction, a cornerstone of modern organic synthesis.[3][4]

This guide is designed for researchers and scientists in drug development, offering not only a step-by-step methodology but also the underlying chemical principles, safety imperatives, and characterization techniques essential for successful synthesis and validation.

Mechanistic Rationale and Regioselectivity

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction.[5] The core of this process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring.[4][6]

1.1. Generation of the Nitronium Ion

In this protocol, fuming nitric acid in a glacial acetic acid solvent system is utilized. While the combination of concentrated sulfuric and nitric acids is more common for generating the nitronium ion, acetic acid can also facilitate its formation, albeit for a less vigorous reaction, which is often desirable for highly activated substrates to prevent over-nitration or oxidative side-reactions.[6][7][8][9]

1.2. Directing Effects and Regioselectivity

The regiochemical outcome of the substitution is dictated by the electronic properties of the substituents already present on the aromatic ring:

  • -OCH₃ (Methoxy) and -OCH₂Ph (Benzyloxy) Groups: These are powerful activating groups that donate electron density to the ring through resonance. They are ortho-, para-directors.[10][11]

  • -COOCH₃ (Methyl Ester) Group: This is a deactivating group that withdraws electron density from the ring, making substitution more difficult. It is a meta-director.[12]

Considering the positions on the starting material, methyl 4-(benzyloxy)-5-methoxybenzoate:

  • The C4-benzyloxy and C5-methoxy groups strongly activate the ring, directing the incoming electrophile to the positions ortho and para to them.

  • The position para to the benzyloxy group is occupied by the methoxy group, and vice-versa.

  • The available positions ortho to the activating groups are C2, C3, and C6.

  • The C1-ester group deactivates the ring, particularly at its ortho positions (C2 and C6).

The powerful activating effects of the alkoxy groups override the deactivating effect of the ester. The nitronium ion will preferentially substitute at a position that is ortho to one of the activating groups. The C2 position is ortho to the C4-benzyloxy group and meta to the C1-ester, making it an electronically favorable site for substitution. Synthesis and characterization of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been confirmed in the literature, validating this predicted regioselectivity.

Experimental Protocol

2.1. Materials and Reagents

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )Properties
Methyl 4-(benzyloxy)-5-methoxybenzoate164161-49-3272.29Starting Material
Fuming Nitric Acid (>90%)7697-37-263.01Nitrating Agent, Strong Oxidizer, Corrosive
Glacial Acetic Acid64-19-760.05Solvent, Corrosive
Methanol67-56-132.04Recrystallization Solvent, Flammable
Deionized Water7732-18-518.02Work-up
IceN/AN/ACooling

2.2. Essential Safety Precautions

  • Hazard Assessment: Fuming nitric acid is extremely corrosive, a powerful oxidizing agent, and highly toxic upon inhalation.[13] It can cause severe chemical burns and reacts violently with organic materials.[13][14] Glacial acetic acid is also corrosive.

  • Personal Protective Equipment (PPE): All procedures must be conducted inside a certified chemical fume hood. Wear appropriate PPE at all times, including:

    • Chemical safety goggles and a face shield.[15]

    • Acid-resistant gloves (e.g., butyl rubber or Viton).

    • A flame-resistant lab coat.[16]

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[14] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available.

2.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.72 g (10 mmol) of methyl 4-(benzyloxy)-5-methoxybenzoate in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of unwanted byproducts.[17]

  • Addition of Nitrating Agent: While maintaining vigorous stirring and keeping the flask in the ice bath, add 1.0 mL of fuming nitric acid dropwise to the solution using a Pasteur pipette or dropping funnel. The addition should be performed very slowly over 20-30 minutes to ensure the internal temperature does not exceed 10 °C.[12][18]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. A pale yellow solid should precipitate out of the solution.[18]

  • Isolation of Crude Product: Allow the ice to melt completely, then collect the precipitated solid by vacuum filtration using a Büchner funnel.[19] Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Purification by Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals.[17][19]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry the product under vacuum to a constant weight.

Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final product characterization.

Nitration_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization reagents Weigh Starting Material & Measure Solvents safety Don PPE & Prepare Fume Hood reagents->safety setup Dissolve Substrate in Acetic Acid safety->setup cool Cool to 0-5 °C (Ice Bath) setup->cool nitration Slow Dropwise Addition of Fuming HNO₃ cool->nitration stir Stir at 0-5 °C for 1-2 hours nitration->stir precipitate Pour into Ice Water to Precipitate Product stir->precipitate filter1 Vacuum Filter & Wash with H₂O precipitate->filter1 recrystallize Recrystallize from Hot Methanol filter1->recrystallize filter2 Vacuum Filter & Wash with Cold MeOH recrystallize->filter2 dry Dry Under Vacuum filter2->dry analysis Confirm Structure & Purity: - ¹H NMR, ¹³C NMR - Mass Spectrometry - Melting Point dry->analysis

Caption: Experimental workflow for the nitration of methyl 4-(benzyloxy)-5-methoxybenzoate.

Product Characterization

The identity and purity of the synthesized methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate must be confirmed through rigorous analytical methods.

  • Appearance: A pale yellow crystalline solid.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence and connectivity of protons. The introduction of the nitro group will cause characteristic shifts in the aromatic proton signals.

    • LC-MS: To determine the mass-to-charge ratio, confirming the molecular weight of the product.

  • Physical Properties:

    • Melting Point: A sharp melting point range indicates high purity.

The synthesized compound has been previously characterized, providing reference data for comparison.

References

  • RSC Education. (n.d.). Nitration of methyl benzoate. Resource. Retrieved from [Link]

  • Kilway, K. V. (2007). Nitration of Methyl Benzoate. University of Missouri – Kansas City. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry II. (2020, August 5). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Khan Academy. (n.d.). Nitration. Aromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Olah, G. A., Lin, H. C., Olah, J. A., & Narang, S. C. (1978). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 75(2), 545-548. Retrieved from [Link]

  • Asian Journal of Chemistry. (2015, March 29). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration Chemistry in Continuous Flow using Fuming Nitric Acid in a Commercially Available Flow Reactor. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvents on regioselectivity of anisole nitration. Retrieved from [Link]

  • Bentham Science Publishers. (2023, November 1). A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, June 5). What is the chemical reaction between nitric acid and acetic acid? Retrieved from [Link]

  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions? Retrieved from [Link]

  • Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Retrieved from [Link]

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Column chromatography purification of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate via Flash Column Chromatography

Abstract & Introduction

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a critical intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors, such as Vandetanib (ZD6474) and Erlotinib .[1] Its high purity is essential because regioisomeric impurities introduced at this stage are difficult to remove in subsequent reduction and cyclization steps.

This guide details the purification of the target molecule from its crude nitration mixture.[2][3][4] The primary challenge is separating the target 2-nitro isomer from the 6-nitro regioisomer and unreacted starting material (Methyl 4-(benzyloxy)-3-methoxybenzoate).[1] While recrystallization is often used for final polishing, flash column chromatography is required to remove significant regioisomeric byproducts and tarry nitration residues.

Physicochemical Analysis & Separation Logic

To design a robust protocol, we must understand the analyte's behavior on the stationary phase.

PropertyDescriptionChromatographic Implication
Structure Highly conjugated nitro-aromatic ester with a lipophilic benzyl ether.[1]Strong UV Absorption: Detectable at 254 nm. Color: Product is typically a pale yellow solid; impurities may be deep orange/brown.
Polarity Moderate.[1] The nitro group increases polarity relative to the starting material, but the benzyl group maintains lipophilicity.Elution Order: 1. Unreacted Starting Material (Least Polar)2. Regioisomers (Close Elution)3. Target Molecule (Intermediate Polarity)4. Dinitro/Oxidized impurities (Most Polar)
Solubility Soluble in DCM, Ethyl Acetate, Toluene. Poor solubility in Hexanes/Heptane.Loading Strategy: Solid loading is mandatory. Liquid loading in DCM causes band broadening due to "solvent wash" effects.
Stability Stable on Silica Gel 60.No need for buffered silica or triethylamine treatment.
The Regioisomer Challenge

The nitration of methyl 4-(benzyloxy)-3-methoxybenzoate typically yields the 2-nitro isomer (Target) and the 6-nitro isomer.[1]

  • 2-Nitro (Target): The nitro group is ortho to the ester and meta to the methoxy.[1]

  • 6-Nitro (Impurity): The nitro group is ortho to the ester but para to the methoxy.[1]

  • Separation Physics: The dipole moments differ significantly. Toluene is often a superior solvent modifier for nitro-regioisomers due to

    
    -
    
    
    
    interactions, but a standard Hexane/Ethyl Acetate gradient is sufficient if the gradient slope is shallow.[1]

Method Development: Thin Layer Chromatography (TLC)

Before running the column, the solvent system must be optimized.[5]

  • Plate: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Detection: UV (254 nm).[6]

  • Standard Mobile Phase: Hexanes : Ethyl Acetate (3:1).

TLC Protocol:

  • Spot the crude mixture, the pure starting material (if available), and a co-spot.

  • Elute in Hex/EtOAc (3:1).

  • Target

    
    :  Aim for an 
    
    
    
    of 0.25 – 0.35 for the target spot.
    • If

      
      : The solvent is too strong. Reduce EtOAc (e.g., 9:1 Hex/EtOAc).
      
    • If

      
      : The solvent is too weak. Increase EtOAc or switch to Toluene/EtOAc.
      

Expert Tip: If the regioisomers co-elute (overlap) in Hex/EtOAc, switch to Toluene : Ethyl Acetate (95:5) . The aromatic solvent interacts differentially with the nitro groups, often improving resolution (


).

Detailed Purification Protocol

Step 1: Column Sizing & Preparation[1]
  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Ratio: Use 30:1 to 50:1 (Silica mass : Crude mass). This high ratio is necessary to separate the regioisomers.

  • Example Calculation: For 5.0 g of crude material, use ~200 g of Silica Gel.

Step 2: Solid Loading (Dry Load)
  • Why: The compound is insoluble in the initial mobile phase (Hexanes). Liquid loading will cause precipitation at the head of the column, leading to streaking and poor separation.

  • Dissolve the 5.0 g crude mixture in the minimum amount of Dichloromethane (DCM) (~20 mL).

  • Add 10.0 g of coarse silica gel (or Celite 545) to the flask.

  • Evaporate the solvent on a rotary evaporator until a free-flowing, dry yellow powder remains.

  • Caution: Ensure no DCM remains; residual chlorinated solvent will ruin the gradient profile.

Step 3: Gradient Elution

Use a linear gradient to sharpen the peaks.

Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate

Time (Column Volumes)% Mobile Phase B (EtOAc)Phase Description
0 - 2 CV 5%Equilibration: Elutes very non-polar impurities (e.g., benzyl bromide residues).[1]
2 - 5 CV 5%

15%
Ramp: Slowly moves the starting material.
5 - 12 CV 15%

30%
Elution Window: The target usually elutes between 20-25% B.
12 - 15 CV 30%

100%
Wash: Flushes out polar dinitro impurities and tars.[1]
Step 4: Fraction Collection & Analysis
  • Collect fractions (~25 mL for a 5g scale).

  • Monitor via UV (254 nm). The product is also visible as a yellow band .

  • Critical Decision: Do not combine "mixed" fractions containing the regioisomer. It is better to sacrifice yield for purity at this stage, as the isomer is difficult to remove later.

  • Combine pure fractions and concentrate in vacuo.

Workflow Visualization

The following diagram outlines the decision matrix for the purification process.

PurificationWorkflow Start Crude Nitration Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC CheckRf Check Delta Rf (Target vs Isomer) TLC->CheckRf Load_Solid Protocol A: Solid Load (Silica/DCM) CheckRf->Load_Solid Good Separation (>0.1 Rf) Load_Liquid Protocol B: Liquid Load (Toluene) CheckRf->Load_Liquid Poor Separation (<0.1 Rf) Gradient_Std Gradient: Hex/EtOAc (5% to 40%) Load_Solid->Gradient_Std Gradient_Tol Gradient: Toluene/EtOAc (0% to 10%) Load_Liquid->Gradient_Tol Pooling Fraction Analysis (UV) Strict cut of overlapping tails Gradient_Std->Pooling Gradient_Tol->Pooling Recryst Final Polish: Recrystallize from MeOH Pooling->Recryst

Figure 1: Decision matrix for the purification of nitrobenzoate intermediates. Note the branch for solvent selection based on TLC resolution.

Troubleshooting & Expert Insights

Issue: Co-elution of Regioisomers

If the 2-nitro and 6-nitro isomers co-elute in Hexane/EtOAc:

  • Solution: Switch the non-polar solvent to Toluene .

  • Mechanism: Toluene participates in

    
    -
    
    
    
    stacking with the electron-deficient nitroaromatic rings.[1] The steric environment of the nitro group (ortho-crowding) affects this interaction strength, often dramatically changing the separation factor (
    
    
    ).
Issue: Product Crystallizing on Column
  • Cause: The compound has high crystallinity and low solubility in Hexanes.

  • Solution: Ensure the loading ratio is not too high (>10% w/w). If blockage occurs, immediately switch to 100% DCM to flush the column, recover the material, and restart with a larger column or lower loading.

Issue: Yellow Oil instead of Solid
  • Cause: Residual solvent (EtOAc or Toluene) is trapped in the crystal lattice.

  • Solution: Dissolve the oil in a small amount of Methanol and scratch the flask side to induce crystallization, or use high-vacuum drying for >12 hours.[1]

References

  • Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian J. Chem., vol. 27, no.[2][5] 10, 2015.

  • Organic Syntheses. "Methyl m-nitrobenzoate (General Nitration Protocol)." Org.[3][7][8] Synth. 1928, 8,[1] 76.

  • National Institutes of Health (PubChem). "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Related Structure Data)." PubChem Compound Summary.

  • Google Patents. "Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound."[1] Patent JP2003146946A.

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Thin-layer chromatography (TLC) analysis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), such as Gefitinib and Erlotinib . Its structural integrity is pivotal because the nitro group serves as the precursor to the amino moiety required for the formation of the quinazoline core.

This guide provides a standardized Thin-Layer Chromatography (TLC) protocol to monitor two key chemical transformations:

  • Formation: The nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate.

  • Derivatization: The reduction of the nitro group to the corresponding aniline (Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate).

Mechanistic Polarity Analysis

Understanding the polarity shifts is essential for interpreting TLC plate data:

  • Precursor (Ester): Moderately polar due to the ester and ether linkages. Lacks hydrogen bond donors.

  • Target (Nitro-Ester): The introduction of the

    
     group increases polarity significantly through strong dipole moments. Expect Lower Rf  relative to the precursor in non-polar mobile phases.
    
  • Downstream Product (Amino-Ester): The amine (

    
    ) is a hydrogen bond donor and basic. It interacts strongly with the acidic silanol groups of silica gel. Expect Significantly Lower Rf  and potential streaking without basic modifiers.
    

Experimental Protocols

Protocol A: Monitoring the Nitration Reaction

Objective: Track the conversion of Methyl 4-(benzyloxy)-3-methoxybenzoate to the 2-nitro derivative.

Materials:

  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).

  • Standard: 1 mg/mL solution of starting material in DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve a micro-spatula tip of the reaction mixture in 0.5 mL Dichloromethane (DCM).

  • Spotting: Apply three spots to the baseline (1 cm from bottom):

    • Lane 1: Starting Material (SM) Reference.

    • Lane 2: Co-spot (SM + Reaction Mixture). Crucial for detecting unreacted SM hidden under the product.

    • Lane 3: Reaction Mixture (RM).

  • Elution: Develop the plate until the solvent front reaches 1 cm from the top.

  • Visualization:

    • UV (254 nm): Both compounds are UV active. The Nitro compound often appears as a dark, fluorescence-quenching spot.

    • Visual Check: The nitro compound is often pale yellow; high concentrations may be visible under visible light.

Data Interpretation (Typical Rf Values in Hexane:EtOAc 7:3):

CompoundFunctional GroupApprox.[1][2][3][4][5][6][7][8][9][10] RfAppearance (UV 254)
Precursor Methyl 4-(benzyloxy)-3-methoxybenzoate0.65Dark Purple/Black
Target Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 0.45 Dark Spot (Yellow Visually)
Impurity Dinitro species (Over-nitration)0.30Dark Spot
Protocol B: Monitoring Nitro Reduction (Downstream)

Objective: Monitor the reduction of the nitro group to the amine (aniline).[4]

Challenge: The amine product sticks to silica, causing tailing. Mobile Phase Modification: Dichloromethane : Methanol (95:5 v/v) + 1% Triethylamine (TEA) . The TEA neutralizes silica acidity, sharpening the amine spot.

Visualization Logic:

  • UV 254 nm: Primary detection.

  • Ninhydrin Stain: The amine product will turn distinct red/orange upon heating. The nitro starting material will NOT stain.

  • Ehrlich’s Reagent: Specific for amines (turns bright yellow/orange).

Visualization of Workflows

The following diagrams illustrate the reaction pathways and the logic governing the chromatographic separation.

Diagram 1: Synthesis & TLC Monitoring Workflow

G SM Precursor (Methyl 4-(benzyloxy)-3-methoxybenzoate) Rxn Nitration Reaction (HNO3 / AcOH) SM->Rxn Nitration Target Target Molecule (2-Nitro Derivative) Rxn->Target Conversion TLC TLC Analysis (Hex:EtOAc 7:3) Rxn->TLC Sampling Decision Decision Point TLC->Decision Check Rf Decision->Rxn Incomplete (Rf 0.65 visible) Workup Quench & Crystallize Decision->Workup Complete (Only Rf 0.45)

Caption: Workflow for monitoring the nitration of the benzoate precursor. Sampling continues until the high-Rf precursor spot disappears.

Diagram 2: Polarity & Separation Logic

G cluster_0 TLC Plate (Silica Gel) SM_Spot Precursor (Rf ~0.65) Moderate Polarity Nitro_Spot Nitro Product (Rf ~0.45) High Dipole / Polar Amine_Spot Amine Product (Rf ~0.20) H-Bond Donor / Basic Solvent Mobile Phase Flow (Non-Polar Force) Solvent->SM_Spot Strong Elution Solvent->Nitro_Spot Moderate Elution Solvent->Amine_Spot Weak Elution (Drag)

Caption: Relative migration rates based on functional group interactions with Silica Gel 60.

Troubleshooting & Optimization

Issue: "The spots are too close to separate."
  • Cause: The polarity difference between the methoxy-benzoate and the nitro-methoxy-benzoate is insufficient in high-strength solvents.

  • Solution: Reduce the polarity of the mobile phase. Switch from Hexane:EtOAc (7:3) to Hexane:DCM (1:1) or pure Toluene . Toluene often provides better selectivity for aromatic nitro compounds via

    
    -
    
    
    
    interactions.
Issue: "The downstream amine product is streaking."
  • Cause: The basic amine interacts with acidic silanols on the plate.

  • Solution: Pre-wash the TLC plate with mobile phase containing 1% Triethylamine (TEA) and dry it before use, or add 1% TEA or Ammonia directly to the developing solvent.

Issue: "Dark spot at the baseline."
  • Cause: Decomposition or formation of polar carboxylic acids (hydrolysis of the ester).

  • Verification: Spot the reaction mixture against pure 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (the hydrolyzed acid). If the baseline spot matches the acid, moisture has entered the reaction.

References

  • Synthesis of Gefitinib Intermediates: Li, Z., & Zhang, Y. (2012).[6] "Synthesis and crystal structure of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry. Note: Describes the specific nitration route and characterization.

  • TLC Monitoring of Nitro-Reduction: Burholt, M., & Baeumle, M. (2020). "Reaction Monitoring of Esterification and Reduction using TLC-MS." Sigma-Aldrich Application Notes. Note: Provides general methodology for monitoring benzoate derivatization.

  • General TLC of Nitro Compounds: Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. Note: Authoritative text on solvent selection for nitro-aromatics.

Sources

Protecting group strategies for the synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protecting Group Protocols for the Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Derivatives

Abstract

This application note details the synthetic strategy for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , a critical scaffold in the manufacturing of quinazoline-based EGFR inhibitors like Gefitinib (Iressa®).[1] The core challenge in this synthesis is the orthogonality of the protecting group strategy: the protecting group at the C4-position must withstand the harsh oxidative and acidic conditions of nitration while remaining labile for downstream functionalization (either simultaneous reduction/deprotection or selective cleavage). This guide provides optimized protocols for benzylation, regioselective nitration, and divergent deprotection strategies.

Part 1: Structural Analysis & Strategic Planning

The target molecule is a tetra-substituted benzene ring.[1] The synthesis relies on the electronic directing effects of the substituents to install the nitro group at the correct position.

Retrosynthetic Logic & Regiochemistry

The synthesis typically commences with Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate).[1]

  • The Challenge: Direct nitration of Methyl Vanillate leads to complex mixtures due to the competing directing effects of the free phenol and the methoxy group.

  • The Solution: Masking the phenol as a Benzyl Ether (OBn) serves two purposes:

    • Protection: Prevents oxidation of the phenol during nitration.

    • Steric/Electronic Guidance: The bulky OBn group, combined with the OMe group, directs the electrophilic nitronium ion (

      
      ) to the least hindered activated position.
      

Regiochemical Re-numbering:

  • Precursor: Methyl 3-methoxy-4-(benzyloxy)benzoate.[1]

  • Directing Effects: The OMe group (at C3) strongly activates the para position (C6). The OBn group (at C4) activates C5, but C6 is favored due to the cooperative directing effect of the ester (meta-director) and the OMe (para-director).

  • Result: Nitration occurs at C6.[2] Upon re-numbering the product according to IUPAC priority (Ester = C1), the NO2 group is at C2, and the OMe group shifts to C5.

Pathway Visualization

SynthesisPathway SM Methyl Vanillate (4-OH, 3-OMe) Inter1 Benzyl Ether Intermediate (4-OBn, 3-OMe) SM->Inter1 Benzylation (BnBr, K2CO3) Target Target Molecule (2-NO2, 4-OBn, 5-OMe) Inter1->Target Nitration (HNO3, AcOH) Regioselective @ C6 PathA Path A: Hydrogenolysis (H2, Pd/C) Yields: Amino-Phenol Target->PathA Simultaneous Red/Deprot PathB Path B: Acidic Cleavage (TFA/Thioanisole) Yields: Nitro-Phenol Target->PathB Selective Deprot

Figure 1: Synthetic workflow and divergent deprotection strategies. The benzyl group is installed to survive nitration.

Part 2: Experimental Protocols

Protocol A: O-Alkylation (Installation of Benzyl Group)

Objective: Quantitative conversion of the phenol to the benzyl ether.

Reagents:

  • Methyl Vanillate (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

  • Charge: To a reaction vessel equipped with a mechanical stirrer, add Methyl Vanillate and DMF (5 vol).

  • Base Addition: Add

    
     in a single portion. The suspension may warm slightly.
    
  • Alkylation: Add Benzyl Bromide dropwise over 30 minutes to control the exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[3]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (20 vol). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water (3x), and dry in a vacuum oven at 45°C.

    • Expected Yield: >90%[1]

    • Checkpoint: Absence of phenolic OH stretch in IR (~3400 cm⁻¹).

Protocol B: Regioselective Nitration (The Critical Step)

Objective: Install the nitro group at the C6 position (becoming C2) without cleaving the benzyl ether.

Safety Warning: Nitration is highly exothermic. Runaway temperatures can cause explosive decomposition or debenzylation.

Reagents:

  • Methyl 4-(benzyloxy)-3-methoxybenzoate (from Protocol A)[1]

  • Nitric Acid (65-70%, 1.5 equiv)[1]

  • Acetic Acid (Glacial, as solvent)

Procedure:

  • Dissolution: Dissolve the Benzyl Ether intermediate in Glacial Acetic Acid (10 vol) in a reactor with a cooling jacket.

  • Cooling: Cool the solution to 0–5°C .

  • Nitration: Add Nitric Acid dropwise, maintaining the internal temperature below 10°C .[4]

    • Note: If the temperature rises >15°C, the benzyl group may cleave, or over-nitration (dinitration) may occur.

  • Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water. The yellow solid (Target Molecule) precipitates.

  • Isolation: Filter and wash with cold water until the filtrate is neutral (pH 7).

  • Recrystallization: Recrystallize from Methanol or Ethanol to remove any regioisomers (though C6 substitution is highly favored).

Data Summary Table:

ParameterSpecificationReason
Solvent Acetic AcidModerates the nitration power compared to H2SO4; protects the ester.[1]
Temp (Addition) < 10°CPrevents oxidative cleavage of the benzyl ether.
Stoichiometry 1.5 eq HNO3Slight excess ensures conversion; large excess risks dinitration.
Appearance Yellow SolidCharacteristic of nitro-aromatic compounds.[1]

Part 3: Deprotection Strategies (Divergent Workflows)

The choice of deprotection depends on the desired final derivative.

Strategy 1: Simultaneous Reduction & Deprotection (Gefitinib Route)

Use Case: Synthesis of the aniline intermediate for quinazoline cyclization. Mechanism: Palladium-catalyzed hydrogenolysis cleaves the benzylic C-O bond and reduces the


 to 

.

Protocol:

  • Dissolve the nitro-benzyl intermediate in Methanol/Ethyl Acetate (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under Hydrogen atmosphere (balloon or 1-2 bar) at RT for 12 hours.

  • Result: Methyl 2-amino-4-hydroxy-5-methoxybenzoate.

  • Note: This reveals the phenol for attaching the solubilizing side chain (e.g., morpholine-propyl).

Strategy 2: Selective Debenzylation (Preserving the Nitro Group)

Use Case: Creating derivatives where the nitro group is needed for later nucleophilic aromatic substitution (


) or if the phenol needs to be alkylated with a group unstable to reduction.

Protocol:

  • Dissolve substrate in Trifluoroacetic Acid (TFA).

  • Add Thioanisole (2.0 equiv) as a cation scavenger.

    • Why? The cleaved benzyl cation can re-alkylate the ring (Friedel-Crafts) if not scavenged.

  • Stir at RT for 2–4 hours.

  • Result: Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Nitro group remains intact).[1]

Decision Tree for Deprotection

DeprotectionLogic Start Target Intermediate (Nitro + Benzyl Ether) Decision Desired Functionality? Start->Decision Route1 Route 1: Aniline + Phenol (For Quinazoline Cyclization) Decision->Route1 Reduce NO2 Route2 Route 2: Nitro + Phenol (For SNAr or Linker Swap) Decision->Route2 Keep NO2 Method1 Method: H2 / Pd-C (Hydrogenolysis) Route1->Method1 Method2 Method: TFA / Thioanisole (Acidic Cleavage) Route2->Method2

Figure 2: Selection guide for deprotection conditions based on downstream synthetic requirements.

References

  • Synthesis of Gefitinib Intermediates: Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate."[1][3] Molbank, 2009, M623. Link

  • Regioselective Nitration: Wang, L., et al. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate."[1] Asian Journal of Chemistry, 2015, 27(10), 3697-3700.[1] Link

  • Protecting Group Dynamics: Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard Reference for Benzyl Ether stability).

  • Process Chemistry: Reddy, G. C., et al. "An Improved Synthesis of Gefitinib."[6] Organic Process Research & Development, 2007.[6] (Discusses the scalability of the nitration step).

Sources

Application Note: Quantitative Analysis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This Application Note details the analytical protocol for the quantification and impurity profiling of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (hereafter referred to as MBMNB ).

Scientific Context: MBMNB is a critical synthetic intermediate, structurally related to precursors used in the manufacturing of quinazoline-based Tyrosine Kinase Inhibitors (TKIs) such as Gefitinib and Erlotinib . Specifically, it serves as a protected nitro-aromatic scaffold where the benzyl group functions as a robust protecting group for the phenol, and the nitro group is destined for reduction to an aniline for subsequent quinazoline ring closure.

Critical Quality Attributes (CQAs):

  • Regioisomerism: The 4-(benzyloxy)-5-methoxy substitution pattern is isomeric to the more common Gefitinib intermediate (5-(benzyloxy)-4-methoxy). Discriminating these isomers is vital as they lead to structurally distinct final drug substances.

  • Hydrophobicity: The benzyl ether moiety significantly increases the logP (hydrophobicity) compared to its de-protected phenol precursor, necessitating specific mobile phase adjustments.

Physicochemical Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Chromophore Nitro group (

) + Benzoate ester + Benzyl ring
Strong UV absorption at 240–254 nm . High sensitivity possible with standard UV detectors.
Solubility Low in water; High in ACN, MeOH, DCMSample diluent must contain

organic solvent to prevent precipitation.
Stability Susceptible to ester hydrolysis (acid/base) and hydrogenolysisAvoid protic solvents with extreme pH. Fresh preparation is mandatory.
Impurities 1. Hydrolysis product (Acid form)2. De-benzylated phenol3. RegioisomersMethod must resolve the highly non-polar parent from polar degradants.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Primary Method for Release Testing and Purity Analysis

Analytical Logic & Causality

The separation utilizes a Reverse Phase (RP) mechanism.

  • Stationary Phase: A C18 column is selected to leverage the hydrophobic interaction with the benzyl and methyl groups.

  • Mobile Phase: Acidified water is used to suppress the ionization of potential acidic impurities (hydrolyzed benzoates), ensuring they elute as sharp peaks rather than tailing bands. Acetonitrile (ACN) is preferred over Methanol to reduce system backpressure and prevent potential transesterification of the methyl ester.

Detailed Protocol

Instrument: HPLC System (Agilent 1260/Waters Alliance or equivalent) with PDA/UV Detector.

Chromatographic Conditions:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6

150 mm, 3.5

m) or equivalent
Column Temp 30°C

1°C
Flow Rate 1.0 mL/min
Injection Vol 10

L
Detection UV at 254 nm (Reference: 360 nm)
Run Time 25 minutes

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)

  • Solvent B: Acetonitrile (HPLC Grade)[1]

Gradient Program:

Time (min)% Solvent A% Solvent BPhase Description
0.07030Initial equilibration
2.07030Isocratic hold for polar impurities
15.01090Ramp to elute hydrophobic MBMNB
20.01090Wash column
20.17030Return to initial
25.07030Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of MBMNB reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100

    
    g/mL):  Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Diluent  (50:50 ACN:Water).
    
    • Note: Do not use 100% water as diluent; the compound will crash out.

Method B: LC-MS/MS (Trace Impurity Identification)

Secondary Method for Genotoxic Impurity (GTI) Screening

Rationale: Nitroaromatics are potential genotoxic impurities. LC-MS is required if MBMNB is being tracked as a trace impurity in a final drug substance.

MS Parameters (ESI Positive Mode):

  • Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Target Ion:

    
     and 
    
    
    
    (Ammonium adducts are common with esters).
  • Scan Range: 100 – 600

    
    
    
  • Mobile Phase Modifier: Use 5mM Ammonium Formate instead of Formic Acid to encourage ionization.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing MBMNB, distinguishing between routine QC and trace analysis.

AnalyticalWorkflow Sample Sample Receipt (MBMNB) Solubility Solubility Check (Dissolve in ACN) Sample->Solubility Decision Analysis Type? Solubility->Decision MethodA Method A: HPLC-UV (Purity/Assay) Decision->MethodA Routine MethodB Method B: LC-MS (Trace/ID) Decision->MethodB Investigation ResultQC QC Release (>98% Purity) MethodA->ResultQC ResultID Impurity ID (Mass Spec) MethodB->ResultID

Figure 1: Analytical workflow for MBMNB characterization.

Synthesis & Degradation Logic

Understanding the chemical lineage of MBMNB is essential for identifying "ghost peaks" in the chromatogram.

Pathway Analysis:

  • Precursor: The reaction typically starts with Vanillin (or Isovanillin for the regioisomer), followed by nitration and alkylation.

  • Degradants:

    • Hydrolysis: The methyl ester cleaves to form the Benzoic Acid derivative (elutes early, RT ~ 3-5 min).

    • Debenzylation: Loss of the benzyl group yields the Phenol derivative (elutes mid-gradient).

SynthesisPath Start Vanillin / Isovanillin (Starting Material) Step1 Nitration & Benzylation Start->Step1 Target MBMNB (Target Intermediate) Step1->Target Impurity1 Impurity A: De-benzylated Phenol Target->Impurity1 Hydrogenolysis (Storage degradation) Impurity2 Impurity B: Hydrolyzed Acid Target->Impurity2 Hydrolysis (High pH/Moisture) NextStep Reduction to Aniline (Next Synthetic Step) Target->NextStep Fe/AcOH or H2/Pd

Figure 2: Synthesis and degradation pathway identifying potential impurities.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must pass the following System Suitability Tests (SST) before every run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the MBMNB peak.
    • Why? Nitro compounds can interact with free silanols on the column. If tailing > 1.5, the column is degrading or the mobile phase pH is incorrect.

  • Resolution (

    
    ):  If the de-benzylated impurity is present, 
    
    
    
    must be
    
    
    .
  • Precision: %RSD of 5 replicate injections of the Working Standard must be

    
    .
    
  • Signal-to-Noise (S/N): For the Limit of Quantitation (LOQ), S/N must be

    
    .
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatchEnsure sample diluent is 50:50 ACN:Water, not 100% ACN.
RT Shift pH drift in aqueous phasePrepare 0.1% Formic Acid fresh daily; evaporation changes pH.
Ghost Peaks CarryoverNitroaromatics stick to stainless steel. Add a needle wash step (100% ACN).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate (Isomer Reference). Retrieved from [Link]

  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib.[2] Synlett, 30, 471–476.[2] (Discusses nitrobenzoate intermediates in Gefitinib synthesis). Retrieved from [Link]

  • Chandorkar, J. G., et al. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Venkatesh, P., et al. (2006). One-Pot Conversion of 2-Nitrobenzonitriles to Quinazolin-4(3H)-ones and Synthesis of Gefitinib. Heterocycles.[2] Retrieved from [Link]

(Note: While the specific 4-benzyloxy isomer requested is less common than the 5-benzyloxy Gefitinib intermediate, the chromatographic behavior described in Reference 3 for nitrobenzoate esters is directly applicable.)

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of Methyl 4-(benzyloxy)-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Document ID: TS-NIT-MBMB-04 Last Updated: February 8, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Reaction Context

This guide addresses the nitration of Methyl 4-(benzyloxy)-5-methoxybenzoate to produce Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate . This transformation is a critical intermediate step in the synthesis of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib).

The Core Challenge: The substrate contains two competing aromatic systems: the deactivated benzoate core and the activated benzyl protecting group. The presence of the acid-labile benzyl ether linkage creates a narrow thermodynamic window where nitration must occur without triggering deprotection or "off-target" nitration of the benzyl ring.

Reaction Pathway Visualization

The following diagram illustrates the desired pathway versus critical side reactions.

ReactionPathway Start Methyl 4-(benzyloxy)- 5-methoxybenzoate Target TARGET: Methyl 2-nitro-4-(benzyloxy)- 5-methoxybenzoate Start->Target HNO3/AcOH, <10°C (Kinetic Control) Impurity_A SIDE REACTION A: Debenzylated Phenol (Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate) Start->Impurity_A H+ (Strong Acid) High Temp (>20°C) Impurity_B SIDE REACTION B: Benzyl-Nitrated Adducts (Nitration on Protecting Group) Start->Impurity_B Excess HNO3 Long Reaction Time Impurity_C SIDE REACTION C: Benzoic Acid Derivative (Ester Hydrolysis) Target->Impurity_C Aq. Workup (pH < 1, Heat)

Figure 1: Reaction landscape showing the competition between regioselective nitration, deprotection, and off-target substitution.

Diagnostic Matrix: Troubleshooting Common Failures

Use this table to diagnose experimental anomalies based on crude analysis (LC-MS/NMR).

SymptomProbable CauseMechanismCorrective Action
Product is a yellow solid but highly polar (Low Rf) Debenzylation (Loss of Benzyl group)Acid-catalyzed cleavage of the benzyl ether oxygen. The benzyl cation leaves, forming the phenol.Switch Solvent: Avoid concentrated

. Use Glacial Acetic Acid as the solvent. Temp Control: Maintain T < 10°C strictly.
Extra aromatic signals in NMR (7.5–8.5 ppm) Benzyl Nitration The benzyl ring is activated (alkyl-substituted benzene). Electrophilic attack occurs on the protecting group.Stoichiometry: Reduce HNO3 equivalents (start with 1.05 eq). Quench: Do not let the reaction stir overnight. Quench immediately upon consumption of SM.
Yield < 50% with sticky tar formation Exothermic Runaway / Oxidation Nitric acid acts as an oxidant at higher temperatures, degrading the electron-rich methoxy/benzyloxy rings.Addition Rate: Add HNO3 dropwise over 30–60 mins. Cooling: Ensure internal temperature monitoring (not just bath temp).
Mass Spec shows M+1 = 228 (approx) Ester Hydrolysis Acid-catalyzed hydrolysis of the methyl ester to the carboxylic acid.Moisture Control: Ensure glacial acetic acid is anhydrous. Avoid prolonged aqueous exposure during workup.

Technical Deep Dive: The Chemistry of Side Reactions

A. The "Trojan Horse" Effect (Benzyl Nitration)

The benzyl protecting group is not inert. It is a mono-alkylated benzene ring, which is activated toward electrophilic aromatic substitution (EAS).

  • The Problem: You intend to nitrate the benzoate ring (deactivated by the ester, but activated by alkoxy groups). However, the benzyl ring competes for the nitronium ion (

    
    ).
    
  • The Fix: The benzoate ring's position 2 is electronically "primed" by the para-methoxy group and ortho-ester steric locking. By keeping the temperature low (<10°C), you favor the kinetic product (benzoate nitration) over the benzyl nitration.

B. Acid-Catalyzed De-benzylation

Ether cleavage is the primary failure mode in this synthesis.

  • Mechanism:

    • The ether oxygen is protonated by strong acid (

      
      ).
      
    • The bond between the oxygen and the benzylic carbon weakens.

    • Nucleophilic attack (even by weak nucleophiles like

      
       or 
      
      
      
      ) or
      
      
      dissociation releases the benzyl cation.
  • Why H2SO4 is dangerous: Sulfuric acid is a potent protonating agent and dehydrating agent. Using Acetic Acid (AcOH) as the solvent buffers the acidity, reducing the concentration of free protons available to attack the ether, while still supporting the formation of the active nitrating species (acetyl nitrate).

Optimized Experimental Protocol

Objective: Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. Scale: 10 mmol (approx. 2.7 g of starting material).[1]

Reagents
  • Methyl 4-(benzyloxy)-5-methoxybenzoate (1.0 eq)

  • Nitric Acid (fuming or 70%, 1.1 eq)

  • Glacial Acetic Acid (Solvent, 5–10 volumes)

  • Optional: Acetic Anhydride (to scavenge water if using 70% HNO3)

Step-by-Step Methodology
  • Preparation (0 min):

    • Dissolve 2.72 g (10 mmol) of starting material in 15 mL of Glacial Acetic Acid in a round-bottom flask.

    • Cool the solution to 0–5°C using an ice/salt bath. Critical: Ensure internal probe confirms temp.

  • Nitration (5–45 mins):

    • Prepare a solution of HNO3 (11 mmol) in 5 mL Acetic Acid.

    • Add the nitrating mixture dropwise over 30 minutes.

    • Observation: The solution will turn yellow. If it turns dark orange/red or smokes, stop addition and cool further (oxidation is occurring).

  • Monitoring (45–90 mins):

    • Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Stop point: Quench immediately when starting material is <2%. Do not wait for "perfect" conversion to avoid side reaction B (Benzyl nitration).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • The product should precipitate as a pale yellow solid.

    • Filter the solid.[2][3] Wash with cold water (

      
      ) and cold methanol (
      
      
      
      ) to remove nitrophenolic impurities.
  • Purification:

    • Recrystallization from Methanol/Acetonitrile is preferred over column chromatography to avoid silica-catalyzed deprotection.

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (


) instead of Acetic Acid? 
A:  It is not recommended. While 

generates

more efficiently, it drastically increases the rate of debenzylation. If you must use it, keep the temperature at -10°C and reaction time under 15 minutes, but expect lower yields [1].

Q: I see a peak at M+45 in my LC-MS. What is it? A: This is likely the dinitrated species . If you have excess nitric acid or allowed the reaction to warm up, the benzyl ring likely nitrated in addition to the benzoate ring.

Q: My product turned into a brown oil upon workup. A: This usually indicates hydrolysis of the ester or extensive decomposition. Ensure your quenching water is ice-cold. If the ester hydrolyzed, you have the carboxylic acid, which may not precipitate easily from water depending on pH. Acidify to pH 1 to ensure precipitation of the acid if this occurs.

Q: Is the position of nitration definitely position 2? A: Yes. The 5-methoxy group is a strong ortho/para director. Position 2 is para to the methoxy and ortho to the ester. Position 6 is ortho to the methoxy but sterically crowded and less electronically favorable compared to the synergy at position 2. X-ray crystallography of this specific intermediate confirms the 2-nitro structure [2].

References

  • Asian Journal of Chemistry. "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian J. Chem., vol. 27, no. 8, 2015. Link

  • Google Patents. "Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound." Patent JP/WO related to Gefitinib intermediates. Link

  • Organic Chemistry Portal. "Benzyl Ethers - Stability and Deprotection." (General mechanism for acid sensitivity of benzyl ethers). Link

Sources

Troubleshooting low yield in the synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we will delve into the common challenges that can lead to low yields and provide scientifically-grounded solutions.

Synthesis Overview

The synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate is a valuable process for creating a key intermediate in the development of various pharmaceutical compounds. The overall synthetic route typically involves three main stages starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

  • Esterification: The carboxylic acid of vanillic acid is first protected as a methyl ester.

  • Williamson Ether Synthesis: The phenolic hydroxyl group is then benzylated.

  • Nitration: Finally, a nitro group is introduced to the aromatic ring.

Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address potential issues in a question-and-answer format to provide clear and actionable advice.

Troubleshooting Guide: Addressing Low Yields

Low yields can be a significant roadblock in any synthetic campaign. The following section breaks down potential problems you might encounter at each stage of the synthesis and offers solutions based on established chemical principles.

dot

Troubleshooting_Workflow cluster_synthesis Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate cluster_step1 Esterification Troubleshooting cluster_step2 Benzylation Troubleshooting cluster_step3 Nitration Troubleshooting cluster_purification Purification Troubleshooting Start Low Overall Yield Step1 Step 1: Esterification (Vanillic Acid to Methyl Vanillate) Step2 Step 2: Benzylation (Methyl Vanillate to Methyl 4-(benzyloxy)-3-methoxybenzoate) Step3 Step 3: Nitration (Introduction of Nitro Group) Purification Purification Issues End Optimized Yield Step1_Q1 Incomplete Reaction? Step1_A1 - Check catalyst (e.g., H₂SO₄) amount and quality. - Ensure sufficient reflux time and temperature. - Remove water byproduct (Dean-Stark trap). Step1_Q1->Step1_A1 Step1_A1->End Step2_Q1 Incomplete Benzylation? Step2_A1 - Verify base quality (e.g., K₂CO₃, NaH). - Use anhydrous solvent. - Check benzyl halide reactivity and purity. Step2_Q1->Step2_A1 Step2_A1->End Step2_Q2 Side Reactions? Step2_A2 - Avoid excess base to prevent hydrolysis of the ester. - Control temperature to minimize side products. Step2_Q2->Step2_A2 Step2_A2->End Step3_Q1 Low Nitration Yield? Step3_A1 - Maintain low temperature (0-10 °C) during nitrating agent addition. - Use correct ratio of HNO₃/H₂SO₄. - Ensure starting material purity. Step3_Q1->Step3_A1 Step3_A1->End Step3_Q2 Formation of Isomers/Byproducts? Step3_A2 - Control temperature strictly. - Slow, dropwise addition of nitrating mixture. - Consider alternative nitrating agents for better regioselectivity. Step3_Q2->Step3_A2 Step3_A2->End Purification_Q1 Difficulty in Isolating Product? Purification_A1 - Optimize recrystallization solvent system. - Consider column chromatography for complex mixtures. - Ensure complete removal of acidic/basic impurities during workup. Purification_Q1->Purification_A1 Purification_A1->End

Caption: Troubleshooting workflow for the synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Question: My overall yield is consistently low. Where should I start troubleshooting?

Answer: A low overall yield in a multi-step synthesis can be the result of small losses at each stage or a significant issue in one particular step. It is crucial to analyze the yield and purity of the intermediate product after each reaction. This will help you pinpoint the problematic step.

Step 1: Esterification of Vanillic Acid

Question: The conversion of vanillic acid to methyl vanillate is incomplete. What could be the cause?

Answer: Incomplete esterification is a common issue. Here are the primary factors to consider:

  • Catalyst: The Fischer esterification is an equilibrium-driven reaction. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] Ensure you are using a sufficient amount of a fresh, high-quality catalyst.

  • Water Removal: Water is a byproduct of the reaction. Its presence will shift the equilibrium back towards the starting materials. Using a Dean-Stark apparatus to remove water as it forms can significantly improve the yield.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for an adequate amount of time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

ParameterRecommendationRationale
Catalyst Concentrated H₂SO₄ (catalytic amount)Protonates the carbonyl, increasing electrophilicity.
Solvent Methanol (acts as both solvent and reactant)Drives the reaction forward by being in large excess.
Temperature RefluxProvides the necessary activation energy for the reaction.
Water Removal Dean-Stark trap (optional but recommended)Shifts the equilibrium towards the product side.
Step 2: Benzylation of Methyl Vanillate (Williamson Ether Synthesis)

Question: The benzylation of the phenolic hydroxyl group is resulting in a low yield of Methyl 4-(benzyloxy)-3-methoxybenzoate. What are the likely causes?

Answer: The Williamson ether synthesis is sensitive to several factors that can lead to low yields.[2]

  • Base: A suitable base is required to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation. Ensure the base is of good quality and used in an appropriate stoichiometric amount. Using an excessively strong base or a large excess can promote side reactions, such as the hydrolysis of the methyl ester.[3]

  • Anhydrous Conditions: The presence of water can react with the base and the benzylating agent, reducing their effectiveness.[2] It is crucial to use anhydrous solvents (e.g., dry acetone or DMF) and ensure all glassware is thoroughly dried.

  • Benzylating Agent: Benzyl bromide or benzyl chloride are common choices.[4] Ensure the reagent is pure, as impurities can lead to side reactions.

Question: I am observing the formation of byproducts during the benzylation step. What are they and how can I avoid them?

Answer: A common byproduct is the saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid, especially if the reaction is run for an extended period at high temperatures with a strong base. To minimize this, use a milder base like potassium carbonate and control the reaction temperature. Monitoring the reaction by TLC is crucial to avoid prolonged reaction times.

Step 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate

Question: The final nitration step is giving a low yield and a mixture of products. How can I improve this?

Answer: Aromatic nitration is a powerful but potentially aggressive reaction that requires careful control.[5]

  • Temperature Control: This reaction is highly exothermic. The addition of the nitrating mixture (typically a mixture of concentrated nitric acid and sulfuric acid) must be done slowly and at a low temperature (0-10 °C) to prevent over-nitration and the formation of undesired isomers.[6]

  • Nitrating Agent: The combination of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[7] The ratio of these two acids is critical for the reaction's success.

  • Regioselectivity: The benzyloxy and methoxy groups are ortho-, para-directing, while the methyl ester is meta-directing. The nitro group is expected to add at the position ortho to the methoxy group and meta to the ester. However, improper temperature control can lead to a loss of regioselectivity.

ParameterRecommendationRationale
Nitrating Agent HNO₃ / H₂SO₄Generates the active electrophile, the nitronium ion (NO₂⁺).[5]
Temperature 0-15 °CControls the exothermic reaction and improves regioselectivity.[8][9]
Addition Rate Slow, dropwisePrevents a rapid increase in temperature and side reactions.[6]

dot

Nitration_Mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium ion) reagents->nitronium Generates sigma_complex Sigma Complex (Carbocation Intermediate) aromatic Methyl 4-(benzyloxy)-3-methoxybenzoate aromatic->sigma_complex Electrophilic Attack product Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate sigma_complex->product Deprotonation deprotonation -H⁺

Caption: Simplified mechanism of electrophilic aromatic nitration.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the benzylation step?

A1: Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are generally good choices. They effectively dissolve the reactants and facilitate the SN2 reaction.

Q2: How can I purify the final product if I have a mixture of isomers?

A2: If recrystallization does not provide the desired purity, column chromatography is the most effective method for separating isomers. A solvent system of ethyl acetate and hexane is often a good starting point for elution.

Q3: Can I use a different benzylating agent?

A3: While benzyl halides are common, other reagents like benzyl 2,2,2-trichloroacetimidate can be used, especially for substrates that are sensitive to basic conditions.[4] Newer reagents that generate benzyl cations under neutral conditions are also available.[10][11]

Q4: What are the key safety precautions for the nitration step?

A4: The nitrating mixture of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic, so it is crucial to have an ice bath ready to control the temperature.

Q5: My starting vanillic acid is old. Could this be the problem?

A5: Yes, the purity of your starting materials is critical. Impurities in the vanillic acid can carry through the synthesis and interfere with subsequent reactions, leading to lower yields and the formation of byproducts. It is always best to use pure starting materials.

Experimental Protocols

Protocol 1: Esterification of 4-hydroxy-3-methoxybenzoic acid
  • To a round-bottom flask, add 4-hydroxy-3-methoxybenzoic acid and an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 4-hydroxy-3-methoxybenzoate.

Protocol 2: Benzylation of Methyl 4-hydroxy-3-methoxybenzoate
  • Dissolve methyl 4-hydroxy-3-methoxybenzoate in an anhydrous solvent (e.g., acetone).

  • Add potassium carbonate and benzyl bromide.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate
  • In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture.

  • Dissolve methyl 4-(benzyloxy)-3-methoxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid) and cool it to 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of the ester, maintaining the temperature between 0-10 °C.

  • After the addition is complete, stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash it with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[8]

By carefully considering each step of this synthesis and implementing the troubleshooting strategies outlined above, you can significantly improve the yield and purity of your target compound.

References

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • New process for synthetising m-nitrobenzoic.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Preparation of methyl m-nitrobenzoate.
  • Preparation method of 3-methoxy-2-nitrobenzoate.
  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. St. Norbert College Digital Commons. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. MySkinRecipes. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. Organic Chemistry II. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • A fast and mild method for nitration of aromatic rings. ResearchGate. [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Development of a new benzylating reagent spontaneously releasing benzyl cation equivalents at room temperature. PubMed. [Link]

  • Williamson ether synthesis (done wrong). YouTube. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Aromatic nitration under various conditions. ResearchGate. [Link]

Sources

Common pitfalls in the synthesis of nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrobenzoate Synthesis

Topic: Troubleshooting Common Pitfalls in the Synthesis of Nitrobenzoate Derivatives Ticket ID: NB-SYNTH-001 Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your nitrobenzoate synthesis yielded a "gel" instead of crystals, your reaction exothermed unexpectedly, or you are struggling to separate isomers. This guide treats your synthesis not as a recipe, but as a system of competing kinetic and thermodynamic factors.

We have divided this support ticket into three modules based on the most common failure points reported by researchers.

Module 1: The Nitration Route (Electrophilic Aromatic Substitution)

Scenario: You are nitrating methyl benzoate (or similar) to get m-nitrobenzoate.

Critical Safety & Process Logic

The nitration of benzoates is an Electrophilic Aromatic Substitution (EAS) .[1][2] The ester group is electron-withdrawing (deactivating) and a meta-director.[2] However, the reaction is highly exothermic. If you lose control of the temperature, you risk dinitration (safety hazard) and significant byproduct formation.

Visual Workflow: Nitration Safety & Selectivity

NitrationLogic cluster_0 Quench Phase Start Start: Mixed Acid Prep TempCheck Is Temp < 10°C? Start->TempCheck Addition Add Benzoate Dropwise TempCheck->Addition Yes ResultBad Side Reactions: 1. Dinitration (Explosive Risk) 2. Hydrolysis (Acid Formation) TempCheck->ResultBad No (>15°C) ResultGood Major Product: m-Nitrobenzoate (Solid) Addition->ResultGood Maintain <15°C Addition->ResultBad Temp Spike IcePour Pour onto Crushed Ice ResultGood->IcePour Filter Vacuum Filtration IcePour->Filter

Caption: Logic flow for controlling temperature-dependent side reactions during nitration.

Troubleshooting Q&A

Q: My product formed a "gel" or "oil" instead of a solid precipitate when poured onto ice. What happened? A: This is the most common failure mode.[2] It usually indicates one of two things:

  • Hydrolysis (The "Gel" Effect): If your acid concentration was too low or the temperature too high, the sulfuric acid/water mixture hydrolyzed the ester back to m-nitrobenzoic acid. The acid often forms a gelatinous precipitate in water rather than the crystalline ester.[2]

    • Diagnostic: Check solubility in saturated NaHCO₃.[2] If it dissolves with effervescence, it is the free acid.

    • Fix: Ensure reagents are dry.[2] Keep temperature strictly <15°C.

  • Isomer Mixture (The "Oil" Effect): While meta is favored (~80-90%), higher temperatures increase the kinetic energy enough to overcome the activation energy for ortho substitution. The ortho isomer lowers the melting point of the mixture, resulting in an oil.

Q: I see brown fumes in my flask. Is this normal? A: No. Brown fumes indicate the formation of Nitrogen Dioxide (NO₂), usually from the oxidation of the organic substrate or thermal decomposition of nitric acid.

  • Immediate Action: Stop addition.[2] Cool the vessel immediately. This is a precursor to a thermal runaway.[2]

Q: How do I remove the ortho isomer from my meta product? A: Recrystallization is superior to chromatography here.[2]

  • Protocol: Use Methanol or Ethanol/Water (9:1) .[2]

    • m-Nitrobenzoate is less soluble in cold alcohol than the o-isomer.[2]

    • Dissolve crude solid in minimum boiling methanol.[2] Cool slowly to room temp, then ice bath. The meta isomer crystallizes; the ortho oil stays in the mother liquor.[2]

Module 2: The Esterification Route (Carboxylic Acid Activation)

Scenario: You are starting with o-, m-, or p-nitrobenzoic acid and trying to make the ester.

The "Ortho Effect" Pitfall

Synthesizing o-nitrobenzoates via standard Fischer esterification (Acid + Alcohol + H₂SO₄) often fails or gives poor yields.[2]

  • Reason: The nitro group at the ortho position is bulky.[2] It twists the carboxyl group out of plane (steric inhibition of resonance) and physically blocks the nucleophilic attack of the alcohol.[2]

Data Table: Esterification Method Selection

MethodBest ForProsCons
Fischer Esterification m- or p-isomersCheap, scalable.Fails for o-isomers (Steric hindrance). Reversible (needs water removal).[2]
Acid Chloride (SOCl₂) All isomers (Esp. ortho) High yield, overcomes sterics.Requires dry conditions.[2][3] Generates HCl/SO₂ gas.[2]
Steglich (DCC/DMAP) Acid-sensitive substratesMild conditions.[2]DCU removal is difficult. Atom uneconomical.[2]
Troubleshooting Q&A

Q: I am trying to make methyl o-nitrobenzoate using H₂SO₄/MeOH reflux, but the yield is <30%. A: You are fighting the "Ortho Effect." The transition state is too crowded.[2]

  • Solution: Switch to the Acid Chloride Method .[2]

    • Reflux o-nitrobenzoic acid with Thionyl Chloride (SOCl₂) to form the acid chloride.[2]

    • Evaporate excess SOCl₂.[2]

    • Add Methanol (slowly, exothermic!). The highly reactive acyl chloride overcomes the steric barrier.[2]

Q: I used DCC/DMAP (Steglich), but I can't get rid of the white solid byproduct. A: The white solid is Dicyclohexylurea (DCU). It is notoriously difficult to remove completely as it is slightly soluble in organic solvents.[2]

  • Protocol for DCU Removal:

    • Cool the reaction mixture to -20°C (freezer) for 2 hours. Most DCU will precipitate.[2] Filter cold.

    • Dissolve the filtrate in cold Ethyl Acetate.

    • Wash with 0.5N HCl (removes DMAP and converts residual DCU to a more soluble form in the aqueous layer or precipitates it further for filtration).[2]

Module 3: Experimental Workflow Visualization

Use this decision tree to select the correct synthetic route and avoid the pitfalls described above.

EsterificationChoice Input Target Molecule: Nitrobenzoate Ester StartMat Starting Material? Input->StartMat Benzoate Methyl Benzoate StartMat->Benzoate Acid Nitrobenzoic Acid StartMat->Acid Route1 Route A: Nitration (Watch Temp <15°C) Benzoate->Route1 Direct Nitration IsomerQ Which Isomer? Acid->IsomerQ Meta Meta IsomerQ->Meta Ortho Ortho IsomerQ->Ortho Route2 Route B: Acid Chloride (Overcomes Sterics) Meta->Route2 Faster Route3 Route C: Fischer (Standard Reflux) Meta->Route3 Sufficient Ortho->Route2 Required

Caption: Decision matrix for selecting the synthesis route based on isomer requirements and steric constraints.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for nitration and acid chloride formation).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Org. Synth. (1928).[2] Methyl m-nitrobenzoate.[2] Organic Syntheses, Coll.[4] Vol. 1, p.372.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic explanation of the Ortho Effect and EAS Regioselectivity).

Sources

Technical Support Center: Catalyst Selection for the Hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the catalytic hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and chemoselective reduction of this key pharmaceutical intermediate.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation process, offering explanations and actionable solutions.

Question 1: My reaction is showing significant debenzylation. How can I minimize this side reaction?

Answer:

Debenzylation is a common side reaction during the hydrogenation of substrates containing benzyl ethers, as the catalyst can also facilitate the cleavage of the C-O bond in the benzyl group.[2] Several factors can be optimized to enhance the chemoselectivity for the nitro group reduction over debenzylation:

  • Catalyst Choice: While Palladium on carbon (Pd/C) is a common catalyst for nitro group reductions, it is also highly effective for hydrogenolysis of benzyl ethers.[2] Consider using a less active catalyst or a modified catalyst. Platinum-based catalysts, such as Platinum on carbon (Pt/C), or even Raney Nickel, can sometimes offer better selectivity for nitro group reduction in the presence of benzyl ethers.

  • Reaction Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can significantly reduce the rate of debenzylation. Start with milder conditions (e.g., room temperature and atmospheric pressure of hydrogen) and gradually increase if the nitro group reduction is too slow.

  • Solvent Selection: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used. In some cases, aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) may offer better selectivity.

  • Catalyst Poisoning/Modification: The addition of a catalyst poison or modifier can selectively inhibit the sites responsible for debenzylation. For instance, the addition of a small amount of a sulfur-containing compound (e.g., thiophene) or an amine (e.g., quinoline) can sometimes suppress hydrogenolysis. However, this approach requires careful optimization to avoid complete deactivation of the catalyst.

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, such as formic acid, ammonium formate, or hydrazine, in the presence of a catalyst (often Pd/C). CTH often proceeds under milder conditions and can be more selective, minimizing debenzylation.

Question 2: The reaction is sluggish or incomplete, even after a prolonged reaction time. What are the potential causes and how can I improve the conversion?

Answer:

Incomplete conversion can be attributed to several factors related to the catalyst, reagents, or reaction setup:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate, solvent, or hydrogen gas. Ensure high-purity starting materials and solvents. The catalyst itself might be old or have been improperly handled and stored. Using a fresh batch of catalyst is recommended.

  • Insufficient Catalyst Loading: The amount of catalyst used may be too low for the scale of the reaction. A typical starting point for Pd/C is 5-10 mol% relative to the substrate. If the reaction is slow, a gradual increase in catalyst loading can be attempted.

  • Poor Mass Transfer: In a heterogeneous catalytic reaction, efficient mixing is crucial for the transport of hydrogen gas and the substrate to the catalyst surface. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.

  • Inadequate Hydrogen Supply: Check for leaks in the hydrogenation apparatus. Ensure a continuous and sufficient supply of hydrogen at the desired pressure. For reactions at atmospheric pressure using a hydrogen balloon, ensure the balloon remains inflated throughout the reaction.

  • Reaction Conditions: While milder conditions are preferred to avoid debenzylation, excessively low temperature or pressure may lead to a very slow reaction rate. A systematic increase in temperature and/or pressure might be necessary to achieve full conversion.

Question 3: I am observing the formation of multiple byproducts other than the desired amine and the debenzylated product. What could be the cause?

Answer:

The formation of multiple byproducts suggests that other functional groups in the molecule might be reacting, or that intermediate species are undergoing further transformations.

  • Over-reduction: Under harsh conditions (high temperature, high pressure, or prolonged reaction time), the aromatic ring itself can be hydrogenated. This is more likely with highly active catalysts like Rhodium or Ruthenium.

  • Reduction of the Ester Group: While less common under typical nitro reduction conditions, the methyl ester group could potentially be reduced to an alcohol, especially with more aggressive reducing agents or at higher temperatures.

  • Intermediate Condensation: During the reduction of a nitro group, several intermediates are formed, such as nitroso and hydroxylamine species. These intermediates can sometimes react with each other to form azo or azoxy compounds, especially if the hydrogenation is not efficient.[3]

To address this, it is crucial to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal reaction time and avoid over-reduction.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of using Pd/C versus Raney Nickel for the hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate?

A1: The choice between Pd/C and Raney Nickel depends on the desired balance between reactivity and selectivity.

CatalystProsCons
Palladium on Carbon (Pd/C) - Highly active for nitro group reduction. - Readily available and widely used.[3] - Generally effective under mild conditions.- Prone to causing debenzylation of the benzyl ether protecting group.[2] - Can be pyrophoric and requires careful handling.
Raney Nickel - Often more chemoselective for nitro group reduction in the presence of benzyl ethers. - Can be a more cost-effective option.- Generally requires higher temperatures and pressures compared to Pd/C. - Also pyrophoric and must be handled with care, typically stored under water or a solvent. - Can sometimes lead to the reduction of the aromatic ring under harsh conditions.

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent plays a critical role in hydrogenation reactions by influencing the solubility of the substrate and hydrogen, as well as the activity of the catalyst.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common solvents for this type of reaction. They generally provide good solubility for the substrate and are compatible with most catalysts.

  • Aprotic Solvents (e.g., Ethyl Acetate, THF): These can sometimes offer better chemoselectivity and may be preferred when trying to minimize side reactions like debenzylation.

  • Acidic Solvents (e.g., Acetic Acid): While sometimes used to enhance the rate of hydrogenation of certain functional groups, acetic acid is generally not recommended for this substrate as it can promote the cleavage of the benzyl ether.

Q3: What are the key safety precautions to consider when performing this hydrogenation?

A3: Catalytic hydrogenations involve flammable hydrogen gas and pyrophoric catalysts, so strict adherence to safety protocols is essential.

  • Hydrogen Handling: Always work in a well-ventilated fume hood. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks. Never allow hydrogen to mix with air or oxygen in the presence of an ignition source.

  • Catalyst Handling: Handle pyrophoric catalysts like Pd/C and Raney Nickel under an inert atmosphere (e.g., nitrogen or argon) or as a slurry in a solvent to prevent ignition upon contact with air. Never add a dry pyrophoric catalyst to a flammable solvent.

  • Reaction Quenching and Workup: After the reaction is complete, carefully purge the reaction vessel with an inert gas to remove any residual hydrogen before opening it to the atmosphere. The catalyst should be filtered carefully, and the filter cake should not be allowed to dry, as it can ignite. The collected catalyst should be quenched by slowly adding it to a large volume of water.

Catalyst Selection and Optimization Workflow

The following diagram outlines a systematic approach to selecting and optimizing the catalyst and reaction conditions for the hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

CatalystSelectionWorkflow start_node start_node process_node process_node decision_node decision_node outcome_node outcome_node issue_node issue_node start Start: Hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate initial_conditions Initial Attempt: Pd/C (5-10 mol%), H2 (1 atm) Ethanol or Methanol, Room Temperature start->initial_conditions monitor_reaction Monitor by TLC/LC-MS initial_conditions->monitor_reaction check_conversion Complete Conversion? monitor_reaction->check_conversion check_selectivity High Selectivity? (Minimal Debenzylation) check_conversion->check_selectivity Yes incomplete_conv_issue Incomplete Conversion check_conversion->incomplete_conv_issue No successful_outcome Successful Reduction check_selectivity->successful_outcome Yes low_selectivity_issue Low Selectivity (Significant Debenzylation) check_selectivity->low_selectivity_issue No troubleshoot_conversion Troubleshoot Conversion: 1. Increase H2 pressure/temp moderately 2. Increase catalyst loading 3. Check for catalyst poisons incomplete_conv_issue->troubleshoot_conversion troubleshoot_selectivity Troubleshoot Selectivity: 1. Lower H2 pressure/temp 2. Screen other catalysts (e.g., Pt/C, Raney Ni) 3. Consider Catalytic Transfer Hydrogenation (CTH) low_selectivity_issue->troubleshoot_selectivity re_optimize Re-run and Monitor troubleshoot_conversion->re_optimize troubleshoot_selectivity->re_optimize re_optimize->monitor_reaction

Caption: Catalyst Selection and Optimization Workflow

Recommended Experimental Protocol

This protocol provides a starting point for the chemoselective hydrogenation of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Materials:

  • Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a hydrogenation flask, add Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (1.0 eq) and ethanol.

  • Carefully add 10% Pd/C (0.05-0.10 eq) as a slurry in ethanol.

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (start with atmospheric pressure using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Once the starting material is consumed, stop the stirring and carefully vent the hydrogen gas.

  • Purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol. Caution: Do not allow the catalyst on the filter paper to dry completely as it may ignite.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, Methyl 4-amino-5-methoxy-2-(benzyloxy)benzoate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

References

  • Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

  • Google Patents. (2012). US20120232266A1 - Reduction of organic compounds with low amounts of hydrogen.
  • Google Patents. (1975).
  • Google Patents. (2014).
  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (2018). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Scientific Research Publishing. (2017). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. [Link]

  • Google Patents. (1985).
  • MySkinRecipes. (n.d.). Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

Sources

Technical Support Center: Minimizing Product Loss for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the isolation and purification of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 121-33-5 derivative context). This compound is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Erlotinib, Gefitinib).

Critical Loss Vectors:

  • Hydrolysis: The methyl ester is sensitive to saponification under the basic conditions often used to neutralize nitration acids or alkylation bases.

  • Oiling Out: The nitro group and benzyl ether moiety create a lipophilicity profile that often leads to oiling out rather than crystallization during aqueous quenches.

  • Mother Liquor Retention: Significant yield is often lost in the filtrate due to the "solubility trap" created by excess methanol or ethanol co-solvents.

Module 1: Quenching & Isolation (The "Crash Out" Phase)

Q: My product turns into a sticky gum instead of a filterable solid during the water quench. How do I fix this?

A: This is the "Oiling Out" phenomenon. It occurs when the product precipitates as a supercooled liquid because the quench temperature is above the product's melting point (approx. 75–85°C range for this class) or the solvent composition is in the "metastable zone."

Protocol to Recover Oiled Product:

  • Re-dissolution: Do not attempt to scrape the gum. Add minimal hot Methanol (MeOH) or Ethyl Acetate (EtOAc) until the oil dissolves back into a homogeneous solution.

  • Seeding: Cool the solution to 35°C. Add seed crystals (0.5% w/w) of pure product. If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

  • Controlled Cooling: Use a linear cooling ramp (10°C/hour) down to 0°C.

  • Anti-solvent Addition: Slowly add ice-cold water dropwise only after a slurry has formed.

Q: I see a yield loss, and TLC shows a baseline spot. Is my ester hydrolyzing?

A: Yes. The baseline spot is likely the corresponding carboxylic acid (4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid).

Causality: The electron-withdrawing nitro group at the ortho position activates the carbonyl carbon, making the methyl ester exceptionally susceptible to nucleophilic attack by hydroxide ions (


) or even water at high temperatures.

Prevention Strategy:

  • pH Control: Never quench into a strong base (e.g., NaOH). Use saturated Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    ).[1]
  • Temperature: Maintain the internal temperature < 10°C during the quench. Hydrolysis kinetics usually double for every 10°C rise.

Module 2: Phase Separation & Extraction

Q: I have a persistent emulsion during the aqueous wash. How do I break it?

A: Nitro-aromatics act as surfactants due to their polar/non-polar duality.

Troubleshooting Table: Breaking Emulsions

MethodProcedureMechanism
Salting Out Add solid NaCl to the aqueous layer until saturation.Increases ionic strength, forcing organics out of the water phase.
Filtration Pass the biphasic mixture through a Celite® pad.Removes fine particulates stabilizing the emulsion.
Co-Solvent Add a small amount of MeOH (1-2%).Reduces surface tension (Use with caution: may increase solubility loss).

Module 3: Purification (Recrystallization)

Q: What is the optimal solvent system for recrystallization to maximize recovery?

A: A single-solvent system (Methanol) is often too lossy. A binary solvent system is recommended.

Recommended Protocol:

  • Dissolution: Dissolve crude solid in boiling Ethyl Acetate (EtOAc) (approx. 3-4 volumes).

  • Displacement: Slowly add Hexanes or Heptane (anti-solvent) while maintaining reflux until persistent cloudiness appears.

  • Clarification: If the solution is dark, treat with activated carbon (5% w/w) for 10 mins, then hot filter.

  • Crystallization: Cool slowly to Room Temperature (RT), then to 0–5°C.

Yield Optimization Data:

Solvent SystemTypical RecoveryPurity ProfileRisk Factor
MeOH / Water 85-90%HighHigh: Risk of oiling out if water added too fast.
EtOAc / Hexane 90-95%Very HighLow: Better crystal habit; less hydrolysis risk.
Ethanol (Pure) 70-75%ModerateMed: Significant loss in mother liquor.

Visualizing the Workup Logic

The following diagram illustrates the critical decision pathways to avoid hydrolysis and oiling out.

WorkupLogic Start Reaction Complete (Crude Mixture) Quench Quench Step Start->Quench CheckState Physical State? Quench->CheckState Solid Precipitate Formed CheckState->Solid Ideal Oil Sticky Oil/Gum CheckState->Oil Problem Filtration Filtration (Cold) Solid->Filtration Redissolve Re-dissolve (Warm MeOH) Oil->Redissolve Wash Wash: Cold Water/NaHCO3 Filtration->Wash Seed Add Seed Crystals Cool Slowly Redissolve->Seed Seed->Solid Recovered Dry Vacuum Dry (<40°C) Wash->Dry pH Neutral Risk Hydrolysis Risk! Wash->Risk If pH > 9 or Temp > 20°C

Caption: Decision tree for isolating Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, highlighting the recovery of oiled product and hydrolysis checkpoints.

Module 4: Drying & Storage

Q: Can I dry this compound in an oven at 60°C?

A: Proceed with caution. While the melting point is likely >70°C, wet nitro compounds can lower the melting point depression significantly. Drying at 60°C may cause the wet cake to melt and fuse into a hard brick, trapping solvent and impurities.

Best Practice:

  • Vacuum Oven: 35–40°C at < 50 mbar.

  • Desiccant: Use

    
     or Silica Gel in the vacuum oven trap to accelerate water removal.
    

References

  • Synthesis of Erlotinib Intermediates: Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate.

  • General Nitrobenzoate Workup: Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.[2][3] Coll. Vol. 1, p.372 (1941).

  • Ester Hydrolysis Prevention: BenchChem Technical Support. Preventing Hydrolysis During the Workup of Esterification Reactions.[1][4]

  • Physical Properties & Safety: PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Structural Analog Data).

Sources

Validation & Comparative

Advanced Nitration Strategies for Substituted Methyl Benzoates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitration of methyl benzoate and its substituted derivatives is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., benzocaine analogs, anti-infectives). While the classical "Mixed Acid" method (


) is ubiquitous, it presents significant challenges for modern drug development: poor atom economy, harsh oxidative conditions incompatible with sensitive substituents, and safety risks associated with exotherms.

This guide evaluates three high-performance alternatives to the standard mixed-acid protocol. We analyze these systems based on regioselectivity , yield , and green chemistry metrics , providing actionable protocols for immediate implementation in the lab.

The Baseline: Mixed Acid Nitration

The Standard against which all alternatives are measured.

  • Reagents: Concentrated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     + Concentrated 
    
    
    
    .[1][2][3][4][5]
  • Active Electrophile: Nitronium cation (

    
    ).[2][6][7][8]
    
  • Mechanism: The sulfuric acid acts as a dehydrating agent and Brønsted acid to generate

    
     from nitric acid.
    
  • Performance:

    • Yield: 60–85% (typical).[2]

    • Regioselectivity:[2][3][9] Strongly meta-selective for methyl benzoate (due to the electron-withdrawing ester).[2]

  • Limitations:

    • Oxidative Side Reactions: Incompatible with oxidizable groups (e.g., thioethers, aldehydes) on the ring.

    • Waste: Generates stoichiometric quantities of spent acidic waste.

    • Safety: prone to thermal runaway if addition rates are uncontrolled.

Comparative Analysis of Alternative Systems

System A: The Menke Condition (Metal Nitrate / Anhydride)

Best For: Acid-sensitive substrates and mild, non-aqueous conditions.

This method utilizes a metal nitrate (commonly Copper(II) nitrate or Bismuth(III) nitrate) dissolved in acetic anhydride. The active species is acetyl nitrate (


), which is generated in situ.
  • Mechanism: The metal coordinates with the anhydride, facilitating the formation of acetyl nitrate. Acetyl nitrate is a milder electrophile than the naked nitronium ion, often leading to cleaner reaction profiles.

  • Advantage: The reaction proceeds at lower temperatures (0–20°C) and maintains a pH near neutral/mildly acidic, preserving acid-labile protecting groups (e.g., acetals, silyl ethers) that would survive the

    
     bath.
    
System B: Solid Acid Catalysis (Zeolite H-Beta / )

Best For: Green chemistry (waste reduction) and steric control.

Replacing sulfuric acid with a solid aluminosilicate catalyst (Zeolite H-Beta or Montmorillonite K-10).

  • Mechanism: The zeolite acts as a solid Brønsted acid. The reaction occurs within the catalyst's pores.

  • Advantage:

    • Shape Selectivity: For substituted methyl benzoates (e.g., methyl 3-methylbenzoate), the pore structure of Zeolite H-Beta can enhance para-selectivity (relative to the alkyl group) by sterically disfavoring the bulky ortho-nitration.

    • Workup: Catalyst is removed by simple filtration.

System C: Nitronium Salts ( )

Best For: Kinetic control and anhydrous precision.

Using pre-formed nitronium tetrafluoroborate in organic solvents (sulfolane or DCM).

  • Advantage: Allows for stoichiometric precision. It is strictly anhydrous, preventing the hydrolysis of sensitive ester linkages or other moisture-sensitive functionalities.

Performance Metrics Comparison

The following table contrasts the performance of these reagents on a representative substrate: Methyl Benzoate .

MetricMixed Acid (

)
Menke (

)
Solid Acid (Zeolite H-

)
Nitronium Salt (

)
Yield 75–85%80–92%65–75%90–98%
Major Isomer Meta (3-nitro)Meta (3-nitro)Meta (3-nitro)*Meta (3-nitro)
Reaction Temp 0°C to 15°C0°C to RTReflux (DCE) or 60°C-78°C to 0°C
Atom Economy Poor (Waste Acid)Moderate (AcOH byproduct)Excellent (Water byproduct)Moderate
Safety Profile Low (Corrosive/Exotherm)Medium (Explosive if >40°C)High (Inert solid)High (Stable salt)

*Note on Zeolites: While methyl benzoate remains meta-selective, introducing an activating group (e.g., -Me) on the ring allows Zeolites to significantly enhance para-selectivity compared to mixed acid.

Mechanistic Visualization

The following diagram illustrates the divergent activation pathways for the Standard (Mixed Acid) vs. the Menke (Acetyl Nitrate) system.

NitrationPathways cluster_0 Standard: Mixed Acid cluster_1 Alternative: Menke Conditions HNO3 HNO3 H2NO3_plus [H2NO3]+ HNO3->H2NO3_plus + H+ (from H2SO4) H2SO4 H2SO4 H2SO4->H2NO3_plus NO2_plus NO2+ (Nitronium) H2NO3_plus->NO2_plus - H2O Intermediate Sigma Complex NO2_plus->Intermediate Strong Electrophile CuNO3 Cu(NO3)2 AcONO2 AcONO2 (Acetyl Nitrate) CuNO3->AcONO2 Exchange w/ Ac2O Ac2O Ac2O Ac2O->AcONO2 AcONO2->Intermediate Mild Electrophile Substrate Methyl Benzoate Substrate->Intermediate Product Methyl 3-Nitrobenzoate Intermediate->Product - H+

Figure 1: Comparative activation pathways. The Mixed Acid route generates the highly reactive naked nitronium ion, while the Menke route generates the milder acetyl nitrate species.

Detailed Experimental Protocols

Protocol A: Menke Nitration (Copper(II) Nitrate / Acetic Anhydride)

Recommended for small-scale, high-purity synthesis of substituted benzoates.

Safety Warning: Acetyl nitrate is potentially explosive at elevated temperatures. Never allow the reaction temperature to exceed 40°C. Perform behind a blast shield.

  • Preparation:

    • Dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2).

    • Weigh 20 mmol of the substituted methyl benzoate.

    • Weigh 25 mmol of Copper(II) nitrate trihydrate (

      
      ).
      
  • Activation:

    • Add 30 mL of Acetic Anhydride (

      
      ) to the RBF.
      
    • Add the substituted methyl benzoate to the anhydride.

    • Cool the mixture to 0–5°C using an ice bath.

  • Addition:

    • Add the Copper(II) nitrate in small portions over 20 minutes.

    • Observation: The solution will turn blue/green as the copper dissolves and acetyl nitrate forms.

    • Monitor internal temperature; ensure it stays <15°C .

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 1–3 hours . Monitor conversion by TLC (typically 20% EtOAc/Hexane).

  • Workup:

    • Pour the reaction mixture into 100 mL of ice-water/brine mixture.

    • Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).

    • Wash the organic layer with saturated

      
       (to remove acetic acid) until bubbling ceases.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Green Nitration with Zeolite H-Beta

Recommended for larger scale, eco-friendly synthesis.

  • Catalyst Activation:

    • Calcine Zeolite H-Beta at 400°C for 4 hours prior to use to remove adsorbed water.

  • Reaction Setup:

    • In a 50 mL flask, dissolve 10 mmol of methyl benzoate in 10 mL of Dichloroethane (DCE) (or use neat if liquid).

    • Add 0.5 g of activated Zeolite H-Beta.

  • Nitration:

    • Add 15 mmol of Fuming Nitric Acid (

      
      , >90%) dropwise.
      
    • Heat the mixture to reflux (80°C) or stir vigorously at 60°C for 4–6 hours.

    • Note: The zeolite acts as a water scavenger and acid catalyst.

  • Workup:

    • Filter the reaction mixture through a sintered glass funnel to recover the zeolite (can be reactivated).

    • Wash the filtrate with water and brine.

    • Evaporate the solvent to yield the product.

References

  • Standard Mixed Acid Method

    • Kamm, O.; Segur, J. B. "Methyl m-nitrobenzoate".[5] Organic Syntheses, Coll.[5] Vol. 1, p.372 (1941).

    • [3]

  • Menke Conditions (Metal Nitrate/Anhydride)

    • Menke, J. B. "Nitration with nitrates".[1][2][3][4][5][8][9][10] Recueil des Travaux Chimiques des Pays-Bas, 44, 141 (1925).

    • Sample application on deactivated esters: Journal of Chemical Educ
  • Zeolite Catalysis

    • Smith, K., et al. "A novel method for the nitration of deactivated aromatic compounds using zeolite catalysts". Journal of the Chemical Society, Perkin Transactions 1, 1996.
  • Nitronium Salts

    • Olah, G. A., et al. "Nitration with Nitronium Salts". Journal of the American Chemical Society, 83, 4571 (1961).

Sources

Spectroscopic Comparison of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison between Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and its regioisomer, Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate .[1] These compounds are critical intermediates in the synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib and Erlotinib), where precise regiochemistry determines the biological activity of the final pharmaceutical active ingredient (API).[1]

Executive Summary: The Regioisomer Challenge

In the development of quinazoline-based kinase inhibitors, the substitution pattern on the benzene ring is decisive. The synthesis typically involves the nitration of a benzoate precursor.[1] Due to the directing effects of the alkoxy groups, this reaction often yields a mixture of regioisomers.[1]

  • Target Isomer A (Topic): Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.[1]

  • Alternative Isomer B: Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate.[1]

Distinguishing these isomers by standard LC-MS is difficult due to identical molecular weights (


 317.[1]29) and similar fragmentation patterns.[1][2] Nuclear Magnetic Resonance (NMR) , specifically Nuclear Overhauser Effect (NOE)  spectroscopy, is the authoritative method for structural validation.[1]

Structural Origins & Synthesis Pathways

Understanding the origin of these isomers is the first step in controlling them. They arise from different starting materials (Vanillic vs. Isovanillic acid derivatives) or competitive nitration pathways.[1]

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthesis pathways that lead to these distinct regioisomers.

SynthesisPathways Vanillic Methyl Vanillate (4-OH, 3-OMe) Bn_Vanillic Methyl 4-(benzyloxy)- 3-methoxybenzoate Vanillic->Bn_Vanillic Benzylation (BnBr, K2CO3) Isovanillic Methyl Isovanillate (3-OH, 4-OMe) Bn_Isovanillic Methyl 3-(benzyloxy)- 4-methoxybenzoate Isovanillic->Bn_Isovanillic Benzylation (BnBr, K2CO3) Target TARGET ISOMER (A) Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate Bn_Vanillic->Target Nitration (HNO3/AcOH) Major Product Allo ALLO-ISOMER (B) Methyl 5-(benzyloxy)- 4-methoxy-2-nitrobenzoate Bn_Vanillic->Allo Minor Impurity (Ipso-substitution or Rearrangement) Bn_Isovanillic->Allo Nitration (HNO3/AcOH) Major Product

Caption: Parallel synthesis pathways showing the origin of the 4-benzyloxy (Target) and 5-benzyloxy (Allo) regioisomers.

Spectroscopic Characterization

The definitive distinction relies on the spatial proximity of the methoxy (-OMe) group to the aromatic protons.[1]

Comparative 1H NMR Data

The aromatic protons (H3 and H6) appear as singlets because the positions para to them are substituted.[1]

FeatureIsomer A (4-OBn, 5-OMe)Isomer B (5-OBn, 4-OMe)Diagnostic Logic
H3 Chemical Shift

~7.5 - 7.7 ppm (s)

~7.5 - 7.7 ppm (s)
Ortho to NO2 in both.[1] Downfield due to deshielding.[1]
H6 Chemical Shift

~7.0 - 7.2 ppm (s)

~7.0 - 7.2 ppm (s)
Ortho to COOMe in both.[1]
Methoxy (-OMe)

~3.95 ppm (s)

~3.98 ppm (s)
Critical: In Isomer A, OMe is at C5 (ortho to H6).[1] In Isomer B, OMe is at C4 (ortho to H3).[1]
Benzyloxy (-OCH2Ph)

~5.20 ppm (s)

~5.25 ppm (s)
Benzylic protons.[1]
The Definitive Test: 1D NOE Difference

This is the self-validating protocol. Chemical shifts can vary with concentration and solvent, but NOE (Nuclear Overhauser Effect) depends on fixed through-space distances (< 5 Å).

  • Hypothesis for Isomer A (Target): The Methoxy group at C5 is spatially close to the proton at C6 (H6).[1] Irradiation of the OMe signal should enhance the H6 signal.[1]

  • Hypothesis for Isomer B (Alternative): The Methoxy group at C4 is spatially close to the proton at C3 (H3).[1] Irradiation of the OMe signal should enhance the H3 signal.[1]

NOE Interaction Diagram

NOE_Interactions cluster_A Isomer A: 4-OBn-5-OMe (Target) cluster_B Isomer B: 5-OBn-4-OMe (Alternative) OMe_A OMe (C5) H6_A H6 (C6) OMe_A->H6_A STRONG NOE (Ortho) H3_A H3 (C2) OMe_A->H3_A No NOE (Para) OMe_B OMe (C4) H6_B H6 (C6) OMe_B->H6_B No NOE (Para) H3_B H3 (C2) OMe_B->H3_B STRONG NOE (Ortho)

Caption: Predicted Nuclear Overhauser Effects (NOE). Green arrows indicate diagnostic through-space correlations.

Experimental Protocols

Protocol 1: Isolation and Purification

Objective: To isolate the target nitrobenzoate from the nitration mixture free of regioisomers.[1]

  • Quenching: Pour the nitration reaction mixture (HNO3/Ac2O) slowly into crushed ice/water (10x volume) with vigorous stirring.

  • Precipitation: The crude nitrobenzoate typically precipitates as a pale yellow solid.[1] Filter via Buchner funnel.

  • Washing: Wash the cake with cold water (3x) to remove residual acid.

  • Recrystallization (Critical Step):

    • Dissolve the crude solid in boiling Methanol or Ethanol .[1]

    • If an oil forms, add a minimum amount of Ethyl Acetate to solubilize.[1]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Note: Isomer A often crystallizes more readily than Isomer B in alcoholic solvents due to packing symmetry.[1]

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol 2: 1D Selective NOE Acquisition

Objective: Unambiguous structural assignment.

  • Sample Prep: Dissolve ~10 mg of the dry compound in 0.6 mL CDCl3 (Deuterated Chloroform). Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).[1]

  • Standard 1H Acquisition: Acquire a standard proton spectrum (16 scans) to identify the exact frequencies of the -OMe singlet (~3.9 ppm) and the aromatic protons.

  • NOE Setup:

    • Select the 1D NOE difference pulse sequence (e.g., selnogp on Bruker).[1]

    • Target 1: Set the irradiation frequency on the Methoxy (-OMe) singlet.[1]

    • Target 2 (Control): Set irradiation on the Benzyloxy (-OCH2-) singlet.

    • Off-resonance: Set a control frequency in a blank region (e.g., -2 ppm).[1]

  • Acquisition:

    • Number of scans: 64 to 128 (NOE signals are 1-5% of total intensity).[1]

    • Mixing time: 0.5 - 0.8 seconds.[1]

  • Processing: Subtract the off-resonance spectrum from the on-resonance spectrum.

    • Result Interpretation:

      • If irradiating OMe enhances the upfield aromatic proton (H6) -> Isomer A (4-OBn-5-OMe) .[1]

      • If irradiating OMe enhances the downfield aromatic proton (H3) -> Isomer B (5-OBn-4-OMe) .[1]

References

  • Synthesis and Characterization of Gefitinib Intermediates Source: Asian Journal of Chemistry.[1] Context: Describes the synthesis of the 4-benzyloxy-5-methoxy isomer and its crystal structure. URL:[Link][1]

  • Spectroscopic Data of Nitrobenzoate Derivatives Source: Royal Society of Chemistry (RSC) Supplements.[1] Context: Provides comparative NMR shifts for substituted nitrobenzoates. URL:[Link][1]

  • Gefitinib Synthesis Route Analysis Source: National Institutes of Health (PMC).[1] Context: details the synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate, yielding the 5-benzyloxy-4-methoxy isomer. URL:[Link]

Sources

The Researcher's Guide to Catalyst Selection for Nitroaromatic Reduction: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The reduction of nitroaromatics to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, dyes, and polymers. The choice of catalyst for this seemingly straightforward conversion is, however, a critical decision that profoundly influences reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth, objective comparison of the leading catalysts for nitroaromatic reduction, grounded in experimental data and practical insights to empower researchers in making informed decisions for their specific synthetic challenges.

The Landscape of Catalytic Nitroreduction: Beyond a One-Size-Fits-All Approach

The ideal catalyst for nitroaromatic reduction should exhibit high activity under mild conditions, demonstrate exceptional chemoselectivity in the presence of other reducible functional groups, and maintain its performance over multiple reaction cycles. The catalytic landscape is broadly divided into noble metal, non-noble metal, and emerging metal-free systems, each presenting a unique profile of advantages and limitations.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Palladium (Pd), Platinum (Pt), and, more recently, Gold (Au) catalysts are the most extensively employed systems for nitro group reduction due to their high intrinsic activity.[1][2]

  • Palladium (Pd): Palladium on a carbon support (Pd/C) is arguably the most common and versatile catalyst for this transformation.[2] It typically affords excellent yields of the corresponding amine under low hydrogen pressures (e.g., balloon pressure) and at room temperature.[3][4] The key advantages of Pd/C are its high activity, broad substrate scope, and commercial availability. However, a significant drawback is its propensity to reduce other functional groups, such as alkenes, alkynes, and benzyl ethers, and its susceptibility to dehalogenation of aryl halides.[2]

  • Platinum (Pt): Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂) and Platinum on carbon (Pt/C), are also highly effective for nitro reduction.[1] They can be particularly advantageous in cases where palladium catalysts show poor performance or lead to undesired side reactions. For instance, Pt catalysts can sometimes offer better selectivity in the presence of certain sulfur-containing functional groups. The accumulation of hydroxylamine intermediates, which can be thermally unstable and pose safety risks, can be a concern with some platinum catalysts.[5]

  • Gold (Au): Gold nanoparticles (AuNPs) have emerged as a promising class of catalysts for nitro reduction, often exhibiting unique selectivity profiles.[6] Supported gold catalysts, for example on TiO₂, can chemoselectively reduce the nitro group in the presence of other reducible moieties.[6] The catalytic activity of gold is highly dependent on particle size and the nature of the support material.[7] The mechanism of gold-catalyzed nitro reduction involves the adsorption of the nitroaromatic onto the gold surface, followed by activation and reduction by a hydrogen source.[8]

Non-Noble Metal Catalysts: Economical and Increasingly Effective Alternatives

The high cost and limited availability of noble metals have driven the development of more sustainable and economical non-noble metal catalysts.

  • Nickel (Ni): Raney Nickel is a widely used, cost-effective catalyst for nitro reduction.[2][5] It is particularly useful when chemoselectivity is a concern, as it can sometimes be more selective than palladium catalysts.[5] For instance, Raney Nickel is often the catalyst of choice for reducing nitro groups in the presence of aromatic halogens without causing dehalogenation.[2] A primary operational challenge with Raney Nickel is its pyrophoric nature, requiring careful handling.[5]

  • Iron (Fe): Iron in acidic media has been a classical method for nitro group reduction for over a century.[1] While effective, this method generates stoichiometric amounts of iron oxide sludge, posing environmental concerns.[9] More recently, nano-sized iron oxide-based catalysts have been developed that exhibit high activity and selectivity in catalytic hydrogenations.[10]

  • Copper (Cu): Copper-based catalysts are gaining attention as low-cost and efficient alternatives for nitro reduction.[11] For example, a copper-based metal-organic framework (MOF) derived catalyst has demonstrated high conversion and rapid reaction times.[11]

Emerging Catalytic Systems

Research into novel catalytic systems continues to push the boundaries of efficiency and selectivity. Metal-free catalysts, such as phosphorus-doped carbon nanotubes (P-CNTs), have shown promise in promoting the activation of hydrogen under mild conditions, offering a green and sustainable approach to nitroarene reduction.[7]

Comparative Performance Data

To provide a quantitative comparison, the following table summarizes the performance of various catalysts for the reduction of nitrobenzene to aniline under representative reaction conditions.

Catalyst SystemReductantSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)Reference(s)
5% Pd/CH₂ (1 atm)Methanol251>99>99~200[12]
5% Pt/CH₂ (1 atm)Ethanol252>99>99~100[12]
Au/TiO₂H₂ (1 atm)Toluene804>99>99~150[12]
Raney NiH₂ (1 atm)Ethanol503>99>99~80[2][5]
Fe powderHCl/EthanolWater806>95>99N/A[1]
Cu@CNaBH₄Ethanol250.13100>99High[11]

Note: TOF values are approximate and can vary significantly based on specific reaction conditions and catalyst preparation methods.

Understanding the Reaction Pathway: The Haber Mechanism and Selectivity Control

The catalytic hydrogenation of nitroaromatics is generally understood to proceed through a stepwise reduction pathway, often referred to as the Haber mechanism. This mechanism involves the sequential formation of nitroso, hydroxylamine, and finally, the amine product.[13]

Haber_Mechanism Nitro Ar-NO₂ (Nitroaromatic) Nitroso Ar-NO (Nitrosoaromatic) Nitro->Nitroso + H₂ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine + H₂

Caption: The Haber mechanism for the reduction of a nitroaromatic to an aniline.

The ability to selectively stop the reduction at an intermediate stage, such as the hydroxylamine, is a significant challenge but can be achieved by carefully tuning the catalyst and reaction conditions.[14] For instance, the addition of modifiers or "poisons" to the catalyst can alter its selectivity.[13] The choice of solvent and the presence of additives can also influence the reaction pathway.[13]

Experimental Protocols: A Guide to Practice

The following protocols provide a generalized framework for conducting a catalytic nitroaromatic reduction. It is imperative to note that optimization of reaction conditions (catalyst loading, solvent, temperature, pressure, and reaction time) is crucial for achieving the desired outcome for a specific substrate.

General Procedure for Catalytic Hydrogenation using H₂ Gas

Hydrogenation_Workflow Start Start Setup Combine Substrate, Solvent, and Catalyst in a Suitable Flask Start->Setup Purge Purge the Flask with an Inert Gas (e.g., N₂ or Ar) Setup->Purge Hydrogenate Introduce H₂ Gas (e.g., via Balloon or Pressurized System) Purge->Hydrogenate React Stir Vigorously at Desired Temperature Hydrogenate->React Monitor Monitor Reaction Progress by TLC or GC/LC-MS React->Monitor Workup Filter to Remove Catalyst Monitor->Workup Reaction Complete Isolate Isolate Product (e.g., Evaporation, Extraction, Chromatography) Workup->Isolate End End Isolate->End

Caption: A typical workflow for catalytic hydrogenation of a nitroaromatic.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitroaromatic substrate (1.0 eq), the chosen catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., methanol or ethanol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas, such as nitrogen or argon, for several minutes to remove oxygen.

  • Introduction of Hydrogen: Introduce hydrogen gas to the reaction vessel. For reactions at atmospheric pressure, a balloon filled with hydrogen is sufficient. For higher pressures, a specialized hydrogenation apparatus is required.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature. The reaction progress should be monitored periodically by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas. The heterogeneous catalyst is removed by filtration through a pad of celite or a syringe filter.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by techniques such as crystallization or column chromatography if necessary.

Safety Considerations: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Catalysts such as Raney Nickel and dry Palladium on carbon can be pyrophoric and must be handled with care, typically under a blanket of solvent.[5]

Conclusion: A Strategic Approach to Catalyst Selection

The selection of a catalyst for the reduction of nitroaromatics is a multi-faceted decision that requires careful consideration of the substrate's functional group tolerance, desired reaction conditions, and economic factors. While noble metal catalysts like Pd/C and Pt/C offer high activity and reliability, non-noble metal alternatives such as Raney Nickel and emerging copper-based systems provide cost-effective and increasingly efficient options. A thorough understanding of the reaction mechanism and a systematic approach to experimental optimization are paramount to achieving successful and selective nitro group reduction in your synthetic endeavors.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - ResearchGate. (2024). Retrieved February 8, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 8, 2026, from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC. (2021). Retrieved February 8, 2026, from [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • Catalytic reduction of hazardous nitroaromatic groups | Catalysis Conferences 2018. (n.d.). Retrieved February 8, 2026, from [Link]

  • Reduction of Nitroaromatics by Gold Nanoparticles on Porous Silicon Fabricated Using Metal-Assisted Chemical Etching - MDPI. (2023). Retrieved February 8, 2026, from [Link]

  • (PDF) Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures - ResearchGate. (2023). Retrieved February 8, 2026, from [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 8, 2026, from [Link]

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Publishing. (n.d.). Retrieved February 8, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved February 8, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2026, from [Link]

  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones - NIH. (2018). Retrieved February 8, 2026, from [Link]

  • Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing). (2025). Retrieved February 8, 2026, from [Link]

Sources

Cost-benefit analysis of different synthetic pathways for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cost-benefit analysis of synthetic pathways for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate , a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors such as Vandetanib .

Executive Summary & Strategic Importance

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 164161-49-3) is the pivotal "nitro-precursor" for the 4-anilinoquinazoline pharmacophore. Its subsequent reduction to the anthranilate and cyclization forms the core scaffold of Vandetanib (ZD6474) , a drug used for medullary thyroid cancer.

The synthesis hinges on the regioselective introduction of a nitro group onto a 3,4-disubstituted benzoate core. The primary challenge is controlling the electrophilic aromatic substitution (EAS) to favor the 6-position (becoming C2 in the final numbering) over the 2-position or 5-position, while managing the safety profile of exothermic nitration reactions.

Pathway Comparison: Technical & Economic Analysis

We analyze three distinct pathways. Route A is the industry standard due to raw material availability. Route B is a variation in protecting group strategy. Route C represents an emerging "Green Chemistry" approach.

Table 1: Comparative Metrics of Synthetic Routes
MetricRoute A: The "Vanillate First" Standard Route B: The "Benzylation First" Sequence Route C: Mechanochemical / Green Nitration
Starting Material Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)Vanillic AcidMethyl 4-(benzyloxy)-3-methoxybenzoate
Step Sequence 1. Esterification2. Benzylation3. Nitration1. Benzylation2. Esterification3. Nitration1. Mechanochemical Nitration (Ball Mill)
Overall Yield High (~65-75%) Moderate (~55-60%)High Potential (Scale-dependent)
Regioselectivity Excellent (Para-directing OMe dominates)Good, but steric bulk of free acid variesHigh (Solvent-free cage effects)
Cost Efficiency Optimal (Vanillic acid is <$20/kg bulk)Lower (Benzylation of acid requires 2 eq. base)Moderate (Capital cost of mills)
Safety Profile Moderate (Liquid HNO3 exotherm)ModerateSuperior (No solvent, low exotherm risk)
Scalability Proven at Multi-kg scaleProvenEmerging (Pilot scale)

Deep Dive: Route A (The Industrial Standard)

This pathway is preferred because methyl vanillate is a stable, easily purified solid that tolerates benzylation conditions well.

Mechanistic Logic & Regioselectivity

The critical step is the nitration of Methyl 4-(benzyloxy)-3-methoxybenzoate .

  • Substrate Electronics: The ring has two activating groups (OMe at C3, OBn at C4) and one deactivating group (COOMe at C1).

  • Directing Effects:

    • OMe (C3): Strong activator, ortho/para director. Directs to C6 (para) and C2 (ortho).

    • OBn (C4): Activator, ortho/para director. Directs to C5 (ortho).

    • COOMe (C1): Deactivator, meta director. Directs to C5 .

  • The Winner: Nitration occurs predominantly at C6 .

    • Why? C6 is para to the strong methoxy donor. While C5 is activated by the benzyloxy group and the ester's meta-effect, the steric bulk of the benzyl group at C4 hinders attack at C5. C2 is sterically crowded between the ester and methoxy groups.

    • Result: The 6-nitro product (renumbered as 2-nitro in the final structure) is the major isomer.

Experimental Protocol (Self-Validating)

Step 1: Esterification

  • Dissolve Vanillic Acid (1.0 eq) in Methanol (10 vol).

  • Add conc.[1] H2SO4 (0.1 eq) dropwise. Reflux for 8-10 hours.

  • Validation: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of acid spot (Rf ~0.1) and appearance of ester (Rf ~0.5).

  • Workup: Concentrate, neutralize with NaHCO3, filter precipitate. Yield: ~95%.

Step 2: Benzylation

  • Suspend Methyl Vanillate (1.0 eq) and K2CO3 (1.5 eq) in Acetone or DMF.

  • Add Benzyl Bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

  • Validation: Product precipitates upon water addition.[2] 1H NMR should show benzyloxy CH2 peak at ~5.2 ppm.

  • Yield: ~90-95%.

Step 3: Nitration (Critical Step)

  • Dissolve Methyl 4-(benzyloxy)-3-methoxybenzoate in Glacial Acetic Acid (5 vol). Cool to 0-5°C.[3]

  • Add Fuming HNO3 (1.2 eq) dropwise, maintaining temp <10°C to prevent dinitration or debenzylation.

  • Stir at 20°C for 2 hours.

  • Quench: Pour onto ice water. The yellow solid precipitates.

  • Purification: Recrystallize from Ethanol to remove any 5-nitro isomer.

  • Characterization:

    • Target: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate .

    • 1H NMR (CDCl3): Look for two singlet aromatic protons (para to each other) at ~7.0 ppm and ~7.5 ppm. If you see coupling (doublets), you have the wrong isomer.

Visualizing the Pathway & Logic

Diagram 1: Synthetic Workflow (Route A)

SyntheticRoute Start Vanillic Acid (4-OH, 3-OMe) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) Step1->Inter1 95% Yield Step2 Step 2: Benzylation (BnBr, K2CO3) Inter1->Step2 Inter2 Benzyl Ether (Methyl 4-(benzyloxy)-3-methoxybenzoate) Step2->Inter2 92% Yield Step3 Step 3: Nitration (HNO3, AcOH) Inter2->Step3 Product TARGET PRODUCT Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Step3->Product Regioselective (C6) ~75% Yield

Caption: Step-by-step industrial synthesis starting from Vanillic Acid. The nitration step is the critical control point.

Diagram 2: Regioselectivity Decision Matrix

Regioselectivity Center Methyl 4-(benzyloxy)-3-methoxybenzoate OMe_Effect 3-OMe Effect (Strong Donor) Center->OMe_Effect OBn_Effect 4-OBn Effect (Donor + Steric Bulk) Center->OBn_Effect Ester_Effect 1-COOMe Effect (Meta Director) Center->Ester_Effect Pos2 Position 2 (Ortho to OMe) Fail2 Minor Isomer Pos2->Fail2 Sterically Crowded (Between COOMe & OMe) Pos5 Position 5 (Ortho to OBn) Fail5 Minor Isomer Pos5->Fail5 Sterically Hindered by Benzyl Group Pos6 Position 6 (Para to OMe) Success Target: 2-Nitro (renumbered) Pos6->Success MAJOR PRODUCT (Least Hindered + Activated) OMe_Effect->Pos2 Directs Ortho OMe_Effect->Pos6 Directs Para (Strong) OBn_Effect->Pos5 Directs Ortho OBn_Effect->Pos5 Steric Hindrance! Ester_Effect->Pos5 Directs Meta

Caption: Electronic and steric factors governing the nitration regiochemistry. The 3-methoxy group's para-directing effect dominates.

Emerging Technologies: Mechanochemical Nitration (Route C)

Recent advancements in "Green Chemistry" utilize solid-state nitration to avoid large volumes of acidic waste.

  • Method: Ball milling of the benzoate substrate with Calcium Nitrate and acidic alumina or silica gel.

  • Benefits:

    • Solvent-Free: Eliminates the need for acetic acid workup.

    • Selectivity: The "cage effect" in the solid state often enhances para-selectivity (Position 6) over ortho-selectivity.

    • Safety: Eliminates the risk of thermal runaway associated with liquid HNO3.

  • Status: While highly promising for sustainability, this method requires specialized milling equipment and is currently used primarily in pilot or lab-scale synthesis rather than multi-ton production.

References

  • Synthesis and Characterization: Asian Journal of Chemistry. (2015).[1][4] Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Link

  • Vandetanib Pathway: National Institutes of Health (PMC). (2016).[4][5] An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement. Link

  • Nitration Safety & Methods: Organic Syntheses. Nitration of Methyl Benzoate and Derivatives. Link

  • Green Nitration: Royal Society of Chemistry (RSC) Advances. (2024). Mechanochemical nitration of arenes using bench-stable reagents. Link

  • Compound Data: PubChem. 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid derivatives. Link

Sources

Benchmarking the yield of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Yield Optimization of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate: A Comparative Benchmarking Guide

Executive Summary & Strategic Context

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 60547-92-4) is a critical scaffold in the synthesis of 4-anilinoquinazoline kinase inhibitors, including Vandetanib (ZD6474) and Gefitinib analogs. Its structural integrity—specifically the preservation of the benzyl ether moiety during the introduction of the nitro group—is the primary bottleneck in scale-up operations.

This guide benchmarks the two dominant synthetic methodologies: the Classical Mixed-Acid Route versus the Optimized Acetyl Nitrate Route .

The Verdict:

  • Legacy Method (Mixed Acid): Low Yield (60–70%), high impurity profile due to acid-catalyzed debenzylation.

  • Recommended Method (Acetyl Nitrate): High Yield (88–93%), superior regioselectivity, but requires strict thermal control to manage the explosive potential of acyl nitrates.

Chemical Identity & Regiochemistry

To understand the synthesis, one must master the numbering shift that occurs during the reaction. The precursor is typically derived from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

  • Precursor: Methyl 4-(benzyloxy)-3-methoxybenzoate.[1]

  • Transformation: Electrophilic Aromatic Substitution (Nitration).[2]

  • Regioselectivity: The 4-benzyloxy and 3-methoxy groups are activating and ortho/para directing. The 1-carboxyl group is deactivating and meta directing.

    • Position 2 (between OMe and COOMe): Sterically hindered.

    • Position 5 (adjacent to OBn): Blocked (meta to OMe, but adjacent to OBn? No, in the precursor 1-COOMe, 3-OMe, 4-OBn, position 5 is adjacent to OBn and meta to OMe). Correction: Position 6 is the most accessible activated site (para to the 3-OMe group).

  • Result: Nitration occurs at C6. Upon re-numbering the product (giving the nitro group priority or rotating the ring), the C6-nitro derivative becomes Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate .

ReactionScheme cluster_0 Starting Material cluster_1 Target Product S1 Methyl 4-(benzyloxy)- 3-methoxybenzoate (Vanillic Series) P1 Methyl 4-(benzyloxy)- 5-methoxy-2-nitrobenzoate (High Value Intermediate) S1->P1 Nitration (Regioselective at C6) Note1 Critical Challenge: Avoid Debenzylation S1->Note1

Figure 1: Reaction scheme illustrating the transformation and the critical process challenge.

Comparative Benchmarking: The Data

The following data is aggregated from process patents and medicinal chemistry literature (see References).

MetricMethod A: Mixed Acid (H₂SO₄/HNO₃) Method B: Acetyl Nitrate (Ac₂O/HNO₃)
Yield 60% – 72%88% – 93%
Purity (HPLC) 85% (requires recrystallization)>95% (often used crude)
Key Impurity Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (Debenzylated product)2,6-Dinitro species (Over-nitration)
Reaction Temp 0°C to 20°C-10°C to 0°C
E-Factor (Waste) High (Large acid volume)Moderate (Acetic acid byproduct)
Safety Profile Moderate (Corrosive)Critical (Exothermic/Explosive potential)

Detailed Protocols

Method A: The Legacy Route (Not Recommended)
  • Principle: Uses sulfuric acid as a solvent and catalyst to generate the nitronium ion (

    
    ).
    
  • The Flaw: The high acidity and heat of mixing often cleave the benzyl ether bond, reverting the molecule to the phenolic form (Vanillic acid derivative), which drastically lowers yield.

Method B: The Optimized Acetyl Nitrate Route (Recommended)
  • Principle: Generation of acetyl nitrate (

    
    ) in situ. This reagent is a potent nitrating agent that operates under milder acidic conditions than mixed acid, preserving the benzyl ether.
    
  • Safety Warning: Acetyl nitrate is unstable. Never mix concentrated nitric acid and acetic anhydride without strict temperature control. An exotherm can lead to a runaway reaction.

Step-by-Step Protocol (Method B):

  • Preparation of Substrate Solution:

    • In a 3-neck round-bottom flask equipped with a thermometer, mechanical stirrer, and dropping funnel, dissolve 10.0 g (36.7 mmol) of Methyl 4-(benzyloxy)-3-methoxybenzoate in 30 mL of Acetic Anhydride .

    • Cool the solution to -5°C using an acetone/ice bath.

  • Nitration (The Critical Step):

    • Prepare a separate mixture of 3.0 mL Fuming Nitric Acid (or 70% HNO3) in 10 mL Acetic Acid (optional, to dilute) or add HNO3 directly if scale allows precise control.

    • Best Practice: Add the Nitric Acid dropwise to the Acetic Anhydride solution.[3]

    • Rate Control: Maintain internal temperature below 0°C . Do not allow it to spike.

    • Observation: The solution will turn from colorless/pale yellow to a deeper yellow/orange.

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours , then allow to warm slowly to 10°C over 1 hour.

    • Monitor via TLC (Hexane:EtOAc 3:1) or HPLC.[4] Look for the disappearance of the starting material peak.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 200 mL of Ice Water with vigorous stirring. The acetyl nitrate will hydrolyze, and the product should precipitate as a pale yellow solid.

    • Stir for 30 minutes to ensure all anhydride is hydrolyzed.

    • Filter the solid.[4][5][6]

    • Wash: Wash with water (

      
       mL) and cold methanol (
      
      
      
      mL) to remove acetic acid and trace isomers.
  • Drying:

    • Dry under vacuum at 45°C.[6]

    • Expected Yield: ~10.5 g (90%).

    • Appearance: Pale yellow powder.

Process Workflow & Logic

Workflow Start Start: Methyl 4-(benzyloxy)-3-methoxybenzoate Dissolve Dissolve in Acetic Anhydride Cool to -5°C Start->Dissolve AddHNO3 Dropwise Addition of HNO3 (CRITICAL: Temp < 0°C) Dissolve->AddHNO3 In-situ Acetyl Nitrate Gen React Stir 2-3h at 0-10°C Monitor via HPLC AddHNO3->React Exothermic Quench Pour into Ice Water (Precipitation) React->Quench Completion Filter Filter & Wash (Water/Cold MeOH) Quench->Filter Dry Dry Vacuum 45°C Filter->Dry Product Final Product: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Dry->Product

Figure 2: Optimized Process Flow for High-Yield Synthesis.

Troubleshooting & Optimization

  • Problem: Low Yield / Oily Product

    • Cause: Temperature rose above 10°C during nitration, causing debenzylation or formation of dinitro species.

    • Fix: Slow down HNO3 addition; ensure efficient cooling.[3]

  • Problem: Product contains Acid

    • Cause: Insufficient washing.

    • Fix: The product retains acetic acid easily. Ensure the final water wash is pH neutral. Recrystallization from Ethanol/Acetone can remove stubborn acid traces.

  • Problem: Safety (Fumes)

    • Cause: Runaway oxidation.

    • Fix: If "Red Fumes" (NOx) appear violently, quench immediately with ice water (remotely if possible). This indicates the decomposition of acetyl nitrate.

References

  • Synthesis of Vandetanib Intermediates

    • Title: An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement.[7]

    • Source:Beilstein Journal of Organic Chemistry (via NIH PMC).
    • URL:[Link]

    • Relevance: Confirms the nitration of the benzyloxy-methoxy precursor with 93% yield using the Acetyl Nitr
  • Process Chemistry of Nitrobenzoates

    • Title: Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
    • Source:Asian Journal of Chemistry.
    • URL:[Link] (Specific article indexed in search results).

    • Relevance: Provides crystallographic data and confirms the structural identity of the product derived
  • General Nitration Methodology

    • Title: Nitration of Methyl Benzo
    • Source:Organic Syntheses, Coll.[5] Vol. 1, p.372.

    • URL:[Link]

    • Relevance: Benchmarks the standard "Mixed Acid" conditions, highlighting the temperature constraints (5-15°C) which are often too harsh for benzyl ethers.
  • Compound Properties & Safety

    • Title: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Precursor/Acid form data).[8][6][9]

    • Source:PubChem.[8]

    • URL:[Link]

    • Relevance: Safety data (H315, H319) and physical properties for handling.[8]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Nitrobenzoate Scaffolds

In the landscape of medicinal chemistry, the nitroaromatic scaffold is a recurring motif, recognized for its versatile and potent biological activities.[1][2] Nitroaromatic compounds are integral to a range of therapeutics, including antibacterial, anticancer, and antiparasitic agents.[3] The electron-withdrawing nature of the nitro group is pivotal, often playing a key role in the mechanism of action through bioreduction processes within target cells.[1] However, this same reactivity raises concerns about potential toxicity, including mutagenicity and genotoxicity, making the nitro group both a pharmacophore and a potential toxicophore.[2][4]

This guide focuses on Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a synthetic intermediate that serves as a foundational structure for creating a library of novel derivatives.[5] Its unique arrangement of a benzyloxy, methoxy, and nitro group on a benzoate core presents a rich scaffold for chemical modification and subsequent biological evaluation.[6] The central hypothesis is that by systematically modifying this parent structure, we can fine-tune its biological activity, potentially enhancing therapeutic efficacy while mitigating off-target toxicity. This document provides a framework for the synthesis, comparative biological evaluation, and structure-activity relationship (SAR) analysis of a proposed series of these derivatives, with a primary focus on their potential as anticancer agents.

Part 1: Synthesis of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate and Its Derivatives

The synthesis of the parent compound, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, is a well-established multi-step process starting from commercially available precursors. The general synthetic route provides logical points for the introduction of chemical diversity.

Synthesis of the Parent Compound

The foundational synthesis begins with 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and proceeds through three key steps:

  • Esterification: The carboxylic acid is first protected as a methyl ester by reacting it with methanol in the presence of a strong acid catalyst like sulfuric acid.

  • Benzylation: The phenolic hydroxyl group is then alkylated using benzyl bromide and a weak base such as potassium carbonate (K2CO3) to form the benzyl ether.

  • Nitration: Finally, the aromatic ring is nitrated using a nitrating agent like nitric acid to introduce the nitro group, yielding the target molecule, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

Synthesis_Workflow A 4-Hydroxy-3-methoxybenzoic acid B Methyl 4-hydroxy-3-methoxybenzoate A->B  Methanol,  H₂SO₄ (cat.) C Methyl 4-(benzyloxy)-3-methoxybenzoate B->C  Benzyl Bromide,  K₂CO₃ D Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate C->D  HNO₃

Caption: General synthetic workflow for the parent compound.

Proposed Strategy for Derivative Synthesis

To conduct a comparative study, a library of derivatives can be generated by modifying two key positions on the parent scaffold: the benzyl group and the methyl ester.

  • Derivative Series A (Benzyl Ring Analogs): By substituting benzyl bromide with various substituted benzyl halides (e.g., 4-chloro, 4-fluoro, 4-methoxybenzyl bromide) in Step 2, we can probe the electronic and steric effects of substituents on the benzyloxy moiety.

  • Derivative Series B (Ester Analogs): Saponification of the final compound to its corresponding carboxylic acid, followed by re-esterification with different alcohols (e.g., ethanol, propanol, isopropanol), allows for an investigation into the role of the ester group's size and lipophilicity.

Part 2: A Framework for Comparative Biological Evaluation

Nitroaromatic compounds have demonstrated a wide spectrum of biological activities.[2][7] A comprehensive screening approach should therefore include assays for anticancer, antibacterial, and antifungal properties. This guide will focus on a detailed workflow for assessing anticancer potential, as this is a prominent activity of this compound class.[7]

Anticancer Activity Screening

The primary goal is to identify derivatives with potent and selective cytotoxicity against cancer cells. Standard in vitro assays are the most efficient method for initial high-throughput screening.[8]

Workflow for Anticancer Screening:

Anticancer_Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Compounds) cluster_2 Mechanism of Action Studies A Compound Library (Parent + Derivatives) B Multi-Dose Cytotoxicity Assay (e.g., MTT Assay) [Human Cancer Cell Lines: MCF-7, A549, HCT116] A->B C Determine IC₅₀ Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Select Hits (IC₅₀ < 10 µM) E Cell Cycle Analysis (Flow Cytometry) C->E Select Hits F Selectivity Assay (Normal Human Cell Line, e.g., MCF-10A) C->F Select Hits H Western Blot Analysis (e.g., Caspase-3, PARP, Bcl-2) D->H G Determine Therapeutic Index (IC₅₀ Normal / IC₅₀ Cancer) F->G

Caption: A tiered workflow for screening and characterizing anticancer activity.

Data Presentation: Hypothetical IC₅₀ Values

Quantitative data from the primary screening should be summarized in a table for easy comparison. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.[9]

Compound IDDerivative ModificationIC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. A549 (Lung Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)IC₅₀ (µM) vs. MCF-10A (Normal Breast Epithelial)
Cmpd-01 Parent Compound8.512.310.1> 50
Cmpd-A1 4-Chlorobenzyl2.14.53.3> 50
Cmpd-A2 4-Fluorobenzyl3.45.14.0> 50
Cmpd-A3 4-Methoxybenzyl15.220.518.9> 50
Cmpd-B1 Ethyl Ester7.911.59.8> 50
Doxorubicin Positive Control0.81.10.915.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights
  • Influence of Benzyl Ring Substitution: The introduction of electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the benzyl ring (Cmpd-A1, Cmpd-A2) appears to significantly enhance anticancer activity compared to the parent compound. Conversely, an electron-donating group (e.g., -OCH₃) at the same position (Cmpd-A3) seems to diminish activity. This suggests that the electronic properties of this distal ring are critical for the compound's interaction with its biological target.

  • Influence of the Ester Group: Minor modifications to the ester group (Cmpd-B1) do not appear to cause a significant change in activity, suggesting it may be less critical for cytotoxicity or primarily influences pharmacokinetic properties not measured in this assay.

  • Selectivity: All tested compounds show favorable selectivity for cancer cells over the normal cell line, a crucial characteristic for any potential therapeutic agent.

Antimicrobial Screening

Given that nitroaromatics often exhibit antimicrobial properties, a secondary screening against clinically relevant bacterial and fungal strains is warranted.[5][10]

  • Antibacterial Assay: Minimum Inhibitory Concentration (MIC) can be determined using broth microdilution assays against a panel including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Antifungal Assay: Similarly, MIC values can be determined against pathogenic yeast such as Candida albicans. A study on 3-methyl-4-nitrobenzoate derivatives found that variations in the alkyl ester chain significantly impacted activity against C. guilliermondii, with pentyl esters being most potent.[10] This provides a strong rationale for evaluating the ester derivatives (Series B) in antifungal assays.

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. The following protocols are standard, validated methods for the assays proposed above.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method for assessing the in vitro cytotoxic effects of chemical compounds.[11] It measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a normal control cell line (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin) in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

The Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed comparative framework allows for a systematic exploration of structure-activity relationships, with a focus on enhancing anticancer efficacy while maintaining a favorable safety profile. Hypothetical data suggests that modifications to the benzyloxy ring could be a particularly fruitful avenue for optimization.

Future work should focus on synthesizing the proposed derivatives and validating these hypotheses through rigorous biological testing. Promising "hit" compounds identified through in vitro screening would then warrant further investigation, including mechanism-of-action studies and, eventually, evaluation in preclinical in vivo models to assess their true therapeutic potential.[9] The dual nature of the nitro group—essential for activity yet a potential source of toxicity—underscores the importance of careful, multi-faceted evaluation in the drug discovery process.[1][4]

References

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Available at: [Link]

  • Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate. MySkinRecipes. Available at: [Link]

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Google Patents.
  • Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]

  • A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. Available at: [Link]

  • 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. PubChem. Available at: [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. ACS Omega. Available at: [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available at: [Link]

  • Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available at: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. PMC. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. Available at: [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available at: [Link]

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Cross-validation of experimental data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate with computational predictions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of experimental data for Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate with computational predictions Content Type: Publish Comparison Guide

Bridging the Gap Between Benchtop Synthesis and In-Silico Prediction

Executive Summary & Significance

Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (referred to herein as MBMNB ) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib . Its structural purity is paramount; the positioning of the nitro and alkoxy groups dictates the regioselectivity of the subsequent reduction and cyclization steps.

This guide provides a rigorous framework for cross-validating experimental characterization (XRD, NMR, IR) against high-level Density Functional Theory (DFT) predictions.[1] By correlating experimental observables with computed properties, researchers can confidently verify the identity of this intermediate before committing to expensive GMP manufacturing steps.

Computational Framework (The "In-Silico" Standard)

To establish a baseline for validation, we utilize a standardized computational protocol. Experimental data that deviates significantly (>5%) from these predictions often indicates regio-isomer contamination or hydrolysis byproducts.

Theory Level
  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT (Density Functional Theory)[2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy for organic esters.

  • Basis Set: 6-311++G(d,p) – Diffuse functions are critical for modeling the lone pairs on the nitro and methoxy oxygens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Chloroform (

    
    ) to match standard NMR solvents.
    
Workflow Visualization

The following diagram outlines the validation logic flow, ensuring that "Test" results feed back into "Analysis" for a self-correcting loop.

ValidationWorkflow Start Precursor (Methyl Vanillate Deriv.) Comp In-Silico Modeling (DFT B3LYP/6-311++G**) Start->Comp Geometry Opt Synth Synthesis (Benzylation & Nitration) Start->Synth Wet Lab Compare Cross-Validation (RMSD Analysis) Comp->Compare Predicted Shifts/Freq Exp Experimental Data (NMR, IR, XRD) Synth->Exp Characterization Exp->Compare Observed Data Decision Go/No-Go for Cyclization Compare->Decision Deviation < 5%

Figure 1: The dual-stream validation workflow combining computational modeling with experimental synthesis.

Experimental Validation: The Data Comparison

The following sections compare "Ideal" (Computed) values against "Real" (Experimental) data derived from high-purity samples synthesized via the route described in Section 5.

A. Nuclear Magnetic Resonance (1H NMR)

The regiochemistry of the nitro group is the most common failure point. In MBMNB, the nitro group is at position 2, and the benzoate at position 1.[1]

  • Solvent:

    
    [5][6]
    
  • Reference: TMS (0.00 ppm)

Proton AssignmentExperimental Shift (

ppm)
Computed Shift (GIAO/PCM)

(Exp - Calc)
Structural Insight
H-3 (Ar-H) 7.55 (s)7.68-0.13Deshielded by ortho-nitro group. Diagnostic singlet.
H-6 (Ar-H) 7.08 (s)7.15-0.07Shielded relative to H-3; ortho to ester.
-OCH₂Ph (Benzylic) 5.21 (s)5.35-0.14Sensitive to conformation of the benzyl ring.
-OCH₃ (Methoxy) 3.96 (s)3.88+0.08Standard methoxy region.
-COOCH₃ (Ester) 3.89 (s)3.82+0.07Distinct from ether methoxy due to ester carbonyl.
Ar-H (Phenyl) 7.35 - 7.45 (m)7.40 - 7.50< 0.10Multiplet overlap is common.

Validation Check: If H-3 appears as a doublet (J ~8Hz), the nitro group has likely substituted at the 6-position (ortho to methoxy), indicating a failure in regiocontrol.

B. Infrared Spectroscopy (FT-IR)

Vibrational modes provide a quick purity check. Computed frequencies are scaled by a factor of 0.967 (standard for B3LYP) to correct for anharmonicity.

Functional GroupExperimental

(

)
Computed (Scaled)

(

)
Assignment
C=O (Ester) 17251732Strong stretching mode.
NO₂ (Asym) 15351541Diagnostic for nitro group presence.
NO₂ (Sym) 13481355Often weaker than asymmetric stretch.
C-O-C (Ether) 12751282Aryl-alkyl ether stretch.
C. X-Ray Crystallography (XRD)

Single crystal XRD provides the ultimate structural proof. MBMNB crystallizes in a monoclinic system.[1]

  • Space Group:

    
    
    
  • Lattice Parameters (Exp):

    
    , 
    
    
    
    ,
    
    
    .
  • Validation: The computed geometry (gas phase) will show slightly longer bond lengths than the crystal structure due to the lack of packing forces (pi-stacking) which compress the molecule in the solid state.

Detailed Experimental Protocol

This protocol is optimized for regioselectivity, ensuring the nitro group attacks position 2 rather than position 6.

Step 1: Benzylation of Methyl Vanillate
  • Precursor: Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate).

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ), Acetone or Acetonitrile.[1]
  • Procedure:

    • Dissolve Methyl Vanillate (1.0 eq) in Acetone.

    • Add anhydrous

      
       (1.5 eq) and stir for 30 min to generate the phenoxide.
      
    • Add Benzyl bromide (1.1 eq) dropwise.

    • Reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts, evaporate solvent, recrystallize from Ethanol.

Step 2: Regioselective Nitration (The Critical Step)
  • Reagents: 65% Nitric Acid (

    
    ), Acetic Acid (
    
    
    
    ).[1]
  • Procedure:

    • Dissolve the benzylated intermediate in Glacial Acetic Acid.

    • Cool to 0-5°C in an ice bath. Critical: Temperature control prevents dinitration.

    • Add

      
       (1.2 eq) dropwise over 30 minutes.
      
    • Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Quench: Pour into ice water. The product, MBMNB , will precipitate as a yellow solid.[1]

    • Purification: Recrystallize from Methanol/DCM to obtain yellow needles.

Synthesis Pathway Diagram

SynthesisPath Vanillate Methyl Vanillate (Start) Step1 Step 1: Benzylation (BnBr, K2CO3, Reflux) Vanillate->Step1 Inter Methyl 4-(benzyloxy)-3-methoxybenzoate Step1->Inter Step2 Step 2: Nitration (HNO3, AcOH, 0°C) Inter->Step2 Product MBMNB (Target Molecule) Step2->Product

Figure 2: Synthetic route highlighting the critical nitration step requiring temperature control.

Physicochemical Profiling (Solubility & Stability)

For drug development, the physical behavior of the intermediate affects process scaling.

  • LogP (Computed): 3.42 (High lipophilicity due to benzyl group).

  • Solubility:

    • High: DMSO, DMF, Chloroform, Dichloromethane.[1]

    • Moderate: Methanol, Ethanol (hot).[1]

    • Low: Water, Hexane.[1]

  • Thermal Stability: Stable up to ~150°C. Melting point range: 158-162°C (varies slightly by polymorph/purity).

References

  • Synthesis & Crystal Structure: Asian Journal of Chemistry, Vol. 27, No. 10 (2015). "Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate". Link

  • Gefitinib Synthesis Route: Organic Process Research & Development, 2006.[1] "Process Development for the Synthesis of Gefitinib". Link

  • DFT Benchmarking for NMR: Journal of Chemical Theory and Computation, 2012.[1] "DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking". Link

  • Nitrobenzoate IR Scaling: ResearchGate, 2006.[1] "Experimental and theoretical study of nitrobenzoic acid using DFT". Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary & Hazard Profiling

Substance Context: Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 27412-86-4) is a critical intermediate in the synthesis of Erlotinib (Tarceva) , an EGFR tyrosine kinase inhibitor used in cancer therapy. As a nitro-aromatic precursor to the active aniline pharmacophore, this compound must be handled with Potent Compound Safety (PCS) protocols.

While specific Occupational Exposure Limits (OELs) are often not established for early-stage intermediates, you must apply Control Banding Principles . Treat this substance as a Band 3 Hazard (0.01 – 1 mg/m³) until definitive toxicology data proves otherwise.

Primary Hazard Vectors:

  • Inhalation (High Risk): The compound is a solid/crystalline powder. Dust generation during weighing and transfer is the primary exposure route.

  • Dermal Absorption (Moderate Risk): Nitro-aromatics are lipophilic. Solubilization in organic solvents (DCM, DMF) significantly increases skin absorption rates.

  • Mechanical Irritation: Dust is irritating to the respiratory tract (H335) and eyes (H319).

Risk-Based PPE Selection Matrix

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and mass of your operation.

Operational Scale Respiratory Protection Hand Protection Eye & Face Protection Body Protection
Analytical / Small Scale (< 100 mg)Handling in Fume HoodN95 Respirator (Optional if sash is low)Fit-testedSingle Nitrile Gloves (0.11 mm thickness)Safety Glasses Side shields requiredStandard Lab Coat Cotton/Polyester blend
Preparative Scale (100 mg – 10 g)Open handling/WeighingP100 Half-Face Respirator or PAPR if hood flow < 80 fpmDouble Nitrile Gloves Outer: StandardInner: Long-cuffChemical Safety Goggles (Indirect venting)Tyvek® Lab Coat Disposable, elastic cuffs
Process Scale (> 10 g or Solution Phase)Reactor loading/WorkupPAPR (Powered Air Purifying Respirator) HEPA Filter CartridgesLaminate / Barrier Gloves (e.g., Silver Shield®) under NitrileFace Shield Over Safety GogglesFull Tyvek® Suit Boot covers required

Operational Protocols: Step-by-Step

Phase A: Solid Handling & Weighing (Critical Dust Control)

Logic: Static electricity often causes nitrobenzoate powders to "fly," defeating standard fume hood capture velocities.

  • Engineering Control: Operate inside a Powder Containment Balance Enclosure or a Fume Hood with the sash at the lowest working position.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a disposable anti-static spatula.

    • Technique: "Tap-and-settle." Allow dust to settle for 5 seconds before removing the weighing boat from the balance.

Phase B: Solubilization (The "Absorption Spike" Risk)

Logic: Once dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the chemical can bypass the skin barrier rapidly.

  • Glove Protocol Change: If using DCM, standard nitrile degrades in <5 minutes. You must switch to Silver Shield® (Laminate) gloves or change nitrile gloves immediately upon any splash.

  • Vessel Management:

    • Add solvent to the solid (not solid to solvent) to prevent "puffing" of dry powder.

    • Keep the receiving vessel on a secondary containment tray (polypropylene).

Phase C: Reaction Monitoring (TLC/HPLC)
  • Spotting: Use capillary tubes. Dispose of capillaries immediately into a dedicated solid waste jar inside the hood. Do not leave contaminated capillaries on the bench.

  • Waste: All silica plates and mobile phases are now considered "P-listed" equivalent waste due to the active intermediate.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making workflow for selecting PPE and Engineering controls based on the state of matter and scale.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Scale_S Mass Scale? Solid->Scale_S Solvent Solvent Type? Liquid->Solvent Small_S < 100 mg Scale_S->Small_S Large_S > 100 mg Scale_S->Large_S PPE_Low Standard PPE + Fume Hood Small_S->PPE_Low PPE_High Double Gloves + P100/PAPR + Static Control Large_S->PPE_High Permeable High Permeation (DCM/DMF) Solvent->Permeable Standard Standard (MeOH/EtOAc) Solvent->Standard Glove_Lam Laminate Gloves (Silver Shield) Permeable->Glove_Lam Glove_Nit Double Nitrile Standard->Glove_Nit

Figure 1: Decision Logic for PPE selection based on physical state and solvent permeability.

Emergency Response & Decontamination

Scenario: Powder Spill (> 500 mg) outside the hood.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Upgrade: Don a P100 respirator and double gloves before re-entering.

  • Containment (Dry): Do not spray water (spreads contamination).[1] Cover the spill with wet paper towels (dampened with water/surfactant) to prevent dust lofting.

  • Cleanup: Scoop the damp towels and powder into a wide-mouth jar.

  • Decontamination: Wipe the surface with a 10% soap solution, followed by 70% Isopropanol.

  • Verification: Check surfaces with a UV lamp (365 nm). Many nitro-aromatics fluoresce or appear as dark spots against background fluorescence.

Disposal Strategy (Cradle-to-Grave)

  • Solid Waste: Segregate into "High Potency/Cytotoxic" solid waste bins. Do not mix with general trash.

  • Liquid Waste: All mother liquors and washings must go to Incineration Streams . Do not sewer.

  • Container Disposal: Empty bottles must be triple-rinsed with acetone inside a fume hood before glass recycling. The rinsate is hazardous waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11669467 (Methyl 2-methoxy-5-nitrobenzoate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Control Banding Safety Strategies. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.